1-Nitro-2-propylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXDAGIKIVCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221568 | |
| Record name | 1-Nitro-2-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7137-54-4 | |
| Record name | 1-Nitro-2-propylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7137-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-2-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitro-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitro-2-propylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Nitro-2-propylbenzene. The information is curated to support research and development activities, offering readily accessible data and procedural insights.
Core Chemical and Physical Properties
This compound, also known as o-nitropropylbenzene, is an aromatic nitro compound.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [4] |
| CAS Number | 7137-54-4 | [1][2] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 133-136 °C at 26 mmHg | [3] |
| Density | 1.082 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.527 | [3] |
| Flash Point | 105 °C (221 °F) - closed cup | |
| InChI Key | UGAXDAGIKIVCQB-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCc1ccccc1--INVALID-LINK--[O-] | [1] |
Structural Elucidation and Spectroscopic Data
The structural identity of this compound is well-established and can be confirmed through various spectroscopic techniques.
Chemical Structure
The molecule consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and a propyl group (-CH₂CH₂CH₃) at adjacent (ortho) positions.
Caption: Chemical structure of this compound.
Spectroscopic Profile
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound.[2][5] The NIST WebBook and PubChem databases provide access to its mass spectrum, which can be used for identification and fragmentation analysis.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available and are crucial for confirming the substitution pattern on the benzene ring and the structure of the propyl group.[4]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic C-H and C=C bonds.[4]
Synthesis Methodology
The synthesis of this compound can be approached through the nitration of propylbenzene (B89791). However, this reaction typically yields a mixture of ortho, meta, and para isomers, with the ortho and para isomers being the major products due to the ortho, para-directing nature of the alkyl group.[6] Separation of the isomers can be achieved by methods such as fractional distillation under reduced pressure or column chromatography.[6]
A multi-step synthesis can be employed to achieve higher regioselectivity for the ortho product. One potential strategy involves Friedel-Crafts acylation, followed by reduction and then a directed nitration.[7] A general workflow for a multi-step synthesis is outlined below.
Caption: A potential synthetic workflow for this compound.
General Experimental Protocol for Nitration of Propylbenzene
This is a generalized procedure and may require optimization for yield and purity.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Addition of Propylbenzene: Slowly add propylbenzene to the cooled acid mixture while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time to ensure complete reaction.
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the organic layer containing the nitropropylbenzene isomers using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Separate the this compound from the other isomers using fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.[6]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
This guide serves as a foundational resource for professionals working with this compound. For more detailed information, direct consultation of the cited literature is recommended.
References
- 1. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 7137-54-4 [chemicalbook.com]
- 4. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Nitro-2-propylbenzene (CAS: 7137-54-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 1-Nitro-2-propylbenzene. This document is intended to be a valuable resource for professionals in the fields of chemical research, synthesis, and drug development, offering detailed experimental protocols and data presentation to support laboratory and research activities.
Chemical and Physical Properties
This compound, also known as o-nitropropylbenzene, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂.[1][2] It is characterized by a propyl group and a nitro group attached to adjacent carbon atoms on a benzene (B151609) ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7137-54-4 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Yellow oily liquid | [3] |
| Boiling Point | 133-136 °C at 26 mmHg | [4] |
| Density | 1.082 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.527 | [4] |
| Flash Point | 105 °C (221 °F) - closed cup | [4] |
| InChI | 1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | [1] |
| InChIKey | UGAXDAGIKIVCQB-UHFFFAOYSA-N | [1] |
| SMILES | CCCc1ccccc1--INVALID-LINK--[O-] | [4] |
Table 2: Spectroscopic Data of this compound
While raw spectra are best viewed in their original sources, the following table summarizes key spectral information available for this compound.
| Spectroscopy Type | Data Availability / Key Features | Source |
| ¹H NMR | Available | [1] |
| ¹³C NMR | Available | [1] |
| Mass Spectrometry (GC-MS) | Available | [1][2] |
| Infrared (IR) Spectroscopy | Available (ATR-IR, Vapor Phase) | [1] |
| Raman Spectroscopy | Available | [1] |
Synthesis of this compound
The synthesis of this compound with high regioselectivity for the ortho isomer presents a challenge due to the ortho, para-directing nature of the propyl group.[5] Direct nitration of propylbenzene (B89791) typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance.[5][6] To achieve a higher yield of the desired ortho product, a multi-step synthetic strategy is required.
Regioselective Synthesis via a Multi-Step Protocol
A logical pathway for the regioselective synthesis of this compound from benzene involves the following key transformations: Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, sulfonation to block the para position, nitration, and finally, desulfonation.[7]
Caption: Regioselective synthesis of this compound.
Experimental Protocols:
Step 1: Friedel-Crafts Acylation of Benzene [8]
-
To a stirred suspension of anhydrous aluminum chloride in benzene at room temperature, slowly add propanoyl chloride.
-
After the addition is complete, heat the reaction mixture gently (e.g., to 50-60 °C) for a specified time until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting propiophenone by distillation.
Step 2: Reduction of Propiophenone to n-Propylbenzene [9]
-
Clemmensen Reduction:
-
Reflux a mixture of propiophenone, amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).
-
After the reaction is complete, cool the mixture, separate the organic layer, wash, dry, and purify by distillation to obtain n-propylbenzene.
-
-
Wolff-Kishner Reduction:
-
Heat a mixture of propiophenone, hydrazine (B178648) hydrate, and a high-boiling point solvent (e.g., diethylene glycol).
-
Add a strong base, such as potassium hydroxide, and continue heating to distill off water and excess hydrazine.
-
Reflux the mixture until the reaction is complete.
-
Work up the reaction mixture by adding water, extracting with an organic solvent, washing, drying, and purifying by distillation.
-
Step 3: Sulfonation of n-Propylbenzene (Para-blocking) [7]
-
To n-propylbenzene, add fuming sulfuric acid (oleum) at a low temperature (e.g., 0-10 °C).
-
Allow the reaction to proceed until the formation of the para-substituted sulfonic acid is complete. The bulky sulfonic acid group will preferentially add to the less sterically hindered para position.
Step 4: Nitration [7]
-
To the 4-propylbenzenesulfonic acid from the previous step, add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
The nitro group will be directed to the ortho position relative to the propyl group, as the para position is blocked.
Step 5: Desulfonation [7]
-
Heat the product from the nitration step with dilute sulfuric acid.
-
This will remove the sulfonic acid group, yielding this compound.
-
The final product can be purified by distillation under reduced pressure.
Reactivity and Potential Applications
The reactivity of this compound is characteristic of nitroaromatic compounds. The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards further electrophilic aromatic substitution.[10] Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common.
A key reaction of synthetic utility is the reduction of the nitro group to an amino group, which would yield 2-propylaniline. This transformation is fundamental in the synthesis of various fine chemicals, including pharmaceuticals and dyes.
Caption: Reduction of this compound.
Currently, specific applications of this compound in drug development are not widely documented in publicly available literature. However, nitroaromatic compounds, in general, are of interest to medicinal chemists. The nitro group can be a crucial pharmacophore or a synthetic intermediate in the preparation of more complex molecules.[11][12]
Safety and Toxicology
Hazard Identification
This compound is classified as a hazardous substance.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1] Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[4] Avoid inhalation, ingestion, and contact with skin and eyes.
Toxicological Profile
Nitrobenzene (B124822) is known to be readily absorbed through inhalation, dermal contact, and ingestion.[13] The primary toxic effect of nitrobenzene is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[13][14] Symptoms of acute exposure can include cyanosis, fatigue, dizziness, and headache.[13] Chronic exposure has been associated with similar effects.[13]
The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[13] Some studies on nitrobenzene have also indicated reproductive toxicity in male animals.[13][14]
Relevance for Drug Development: Given the known toxicities of the parent compound, nitrobenzene, any derivative, including this compound, should be handled with care. For drug development professionals, the potential for nitro-group-associated toxicity is a critical consideration. The in vivo reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can interact with biological macromolecules and are often implicated in the toxic effects of nitroaromatic compounds.[15] Therefore, a thorough toxicological evaluation would be a mandatory step in the preclinical development of any drug candidate containing this moiety.
Conclusion
This compound is a specialty chemical with well-defined physical and chemical properties. Its regioselective synthesis requires a strategic multi-step approach to overcome the directing effects of the propyl group. While its direct applications in drug development are not established, its structural motifs are relevant to medicinal chemistry. The known hazards and the toxicological profile of related nitroaromatic compounds necessitate careful handling and a thorough risk assessment for any research or development activities involving this compound.
References
- 1. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1-Nitro-3-propylbenzene | C9H11NO2 | CID 585839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gov.uk [gov.uk]
- 14. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Nitro-2-propylbenzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitro-2-propylbenzene (o-nitropropylbenzene), a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimentally verified public data, the following NMR data is predicted based on the analysis of structurally similar compounds, namely nitrobenzene (B124822) and propylbenzene. The electron-withdrawing nature of the nitro group and the electron-donating nature of the propyl group significantly influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | 7.8 - 8.0 | d | 1H | ~8 |
| H-3 | 7.5 - 7.7 | d | 1H | ~8 |
| H-4, H-5 | 7.3 - 7.5 | m | 2H | - |
| -CH₂- (benzylic) | 2.8 - 3.0 | t | 2H | ~7.5 |
| -CH₂- (middle) | 1.6 - 1.8 | sextet | 2H | ~7.5 |
| -CH₃ | 0.9 - 1.1 | t | 3H | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NO₂) | ~149 |
| C-2 (C-propyl) | ~135 |
| C-6 | ~132 |
| C-4 | ~128 |
| C-5 | ~126 |
| C-3 | ~124 |
| -CH₂- (benzylic) | ~32 |
| -CH₂- (middle) | ~24 |
| -CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro group, the aromatic ring, and the alkyl chain.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Alkyl (propyl) |
| 1525 - 1515 | Asymmetric NO₂ stretch | Nitroaromatic |
| 1355 - 1345 | Symmetric NO₂ stretch | Nitroaromatic |
| 1600, 1450 | C=C stretch | Aromatic ring |
| 750 - 730 | C-H bend (out-of-plane) | Ortho-disubstituted benzene |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST WebBook.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 165 | ~40% | [M]⁺ (Molecular Ion) |
| 148 | 100% | [M-OH]⁺ |
| 119 | ~60% | [M-NO₂]⁺ |
| 91 | ~55% | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of neat this compound onto the center of the ATR crystal or one of the salt plates.
-
If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.
-
Mount the ATR accessory or the salt plate assembly in the spectrometer's sample compartment.
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS with EI):
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried through a capillary column by an inert gas (e.g., helium), separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical properties of 1-Nitro-2-propylbenzene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 1-Nitro-2-propylbenzene, specifically its boiling point and density. The information herein is compiled for use by professionals in research, scientific, and drug development fields.
Core Physical Properties
This compound is an aromatic nitro compound with the chemical formula C₉H₁₁NO₂. A comprehensive understanding of its physical properties is essential for its application in chemical synthesis and other research areas.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for clear and easy reference.
| Physical Property | Value | Conditions |
| Boiling Point | 133-136 °C | at 26 mmHg |
| Density | 1.082 g/mL | at 25 °C |
Experimental Protocols
While specific experimental data for the determination of the physical properties of this compound are not publicly detailed, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established. The following sections describe generalized protocols that are typically employed for such measurements.
Determination of Boiling Point (Reduced Pressure)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation head.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.
-
Pressure Regulation: The system is evacuated to the desired pressure (e.g., 26 mmHg), which is monitored by a manometer.
-
Heating: The flask is gently heated using a heating mantle.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or, more simply, by measuring the mass of a known volume.
Methodology:
-
Mass of Empty Container: An empty, dry graduated cylinder or volumetric flask is weighed on an analytical balance to determine its mass (m₁).
-
Volume Measurement: A precise volume of this compound (V) is added to the container. The volume is read from the bottom of the meniscus.
-
Mass of Filled Container: The container with the liquid is weighed again to determine the total mass (m₂).
-
Calculation: The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the total mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula:
ρ = m / V
-
Temperature Control: The measurement is performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.
Synthesis Workflow
This compound is not a naturally occurring compound and is synthesized through chemical reactions. A common synthetic pathway involves the Friedel-Crafts acylation of benzene, followed by reduction and nitration steps. The following diagram illustrates a logical workflow for its synthesis.
Regioselectivity in the Nitration of Propylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the regioselectivity of the electrophilic aromatic nitration of propylbenzene (B89791). A thorough understanding of the directing effects of the propyl substituent is paramount for predicting reaction outcomes, optimizing synthetic pathways, and controlling isomer distribution in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical basis, quantitative data, and detailed experimental protocols pertinent to the nitration of propylbenzene.
Core Concepts: The Directing Effects of the Propyl Group
The propyl group, as an alkyl substituent on a benzene (B151609) ring, exerts a significant influence on the regioselectivity of electrophilic aromatic substitution reactions like nitration. This influence is primarily attributed to two key factors: its electronic effect and steric hindrance.[1]
Electronic Effect: An Ortho, Para-Director
Alkyl groups, including the propyl group, are electron-donating through an inductive effect (+I).[1] They increase the electron density of the aromatic ring, making it more nucleophilic and, consequently, more reactive towards electrophiles compared to unsubstituted benzene.[1][2] This electron-donating nature stabilizes the carbocation intermediate, known as the arenium or sigma complex, that is formed during the electrophilic attack.[1]
This stabilization is most pronounced when the electrophile attacks the ortho or para positions.[1] At these positions, resonance structures can be drawn where the positive charge is located on the carbon atom directly attached to the propyl group, forming a more stable tertiary carbocation.[1][3] In contrast, attack at the meta position results in the formation of less stable secondary carbocations.[1] Consequently, the activation energy for the formation of the ortho and para isomers is lower, leading to their preferential formation.[4]
Steric Hindrance
While electronically favored, the ortho positions are subject to steric hindrance from the propyl group.[1] The bulkiness of the propyl group can impede the approach of the incoming electrophile, the nitronium ion (NO₂⁺).[5][6] This steric hindrance can lead to a decrease in the proportion of the ortho isomer compared to what would be expected based on electronic effects alone, often favoring the formation of the para isomer.[6][7]
Quantitative Data: Isomer Distribution
The nitration of propylbenzene typically yields a mixture of mononitrated products. The relative percentages of the ortho, meta, and para isomers are influenced by reaction conditions such as temperature and the nitrating agent used. Below is a summary of typical isomer distributions reported under standard nitrating conditions (mixed acid, e.g., HNO₃/H₂SO₄).
| Isomer | Position | Typical Yield (%)[8] |
| 1-nitro-2-propylbenzene | ortho | ~45-55% |
| 1-nitro-4-propylbenzene | para | ~40-50% |
| 1-nitro-3-propylbenzene | meta | ~5% |
Note: These are typical values and can vary depending on specific reaction conditions.
Signaling Pathways and Logical Relationships
The directing effect of the propyl group can be visualized as a logical relationship between the substituent and the resulting product distribution.
Caption: Directing effects in the nitration of propylbenzene.
Experimental Protocols
The following sections provide detailed methodologies for the nitration of propylbenzene and the analysis of the resulting product mixture.
Synthesis of Nitropropylbenzene Isomers
This protocol outlines a standard laboratory procedure for the nitration of n-propylbenzene using a mixed acid solution.[1]
Materials:
-
n-Propylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[1]
-
Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
Product Analysis
The relative amounts of the ortho, meta, and para isomers in the product mixture can be determined using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure: A small, diluted sample of the crude product is injected into the GC. The isomers are separated based on their boiling points and retention times in the column. The mass spectrometer is used to identify the compounds based on their mass-to-charge ratio.
-
Data Analysis: The relative percentage of each isomer is determined by the integration of the corresponding peak areas in the total ion chromatogram (TIC).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure: A small amount of the crude product is dissolved in a deuterated solvent (e.g., CDCl₃) and the ¹H NMR spectrum is acquired.
-
Data Analysis: The aromatic region of the spectrum will show distinct signals for the protons of the different isomers. The relative ratio of the isomers can be determined by integrating the signals corresponding to unique protons of each isomer.[1][9]
Experimental Workflow
The overall experimental process, from the preparation of reagents to the analysis of the final product, can be visualized in the following workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.sciepub.com [pubs.sciepub.com]
An In-depth Technical Guide to 1-Nitro-2-propylbenzene
This technical guide provides a comprehensive overview of 1-Nitro-2-propylbenzene, including its chemical identity, physicochemical properties, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory compliance.
IUPAC Name: this compound[1][2]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound.[1][2][3] These include:
-
NSC 97220[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][4] |
| CAS Number | 7137-54-4 | [1][2][4] |
| Boiling Point | 133-136 °C at 26 mmHg | [4][5][6] |
| Density | 1.082 g/mL at 25 °C | [4][5][6] |
| Refractive Index | n20/D 1.527 | [4][6] |
| Flash Point | 105 °C (221 °F) - closed cup | [6] |
| InChI | 1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | [1][4][6] |
| InChIKey | UGAXDAGIKIVCQB-UHFFFAOYSA-N | [1][4][6] |
| SMILES | CCCC1=CC=CC=C1--INVALID-LINK--[O-] | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods, primarily involving the nitration of propylbenzene (B89791). A representative experimental protocol is detailed below.
Synthesis of this compound via Nitration of Propylbenzene
The direct nitration of propylbenzene typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance.[7] To achieve a higher yield of the ortho isomer, specific reaction conditions or starting materials might be employed.
A general procedure for the nitration of an aromatic compound that can be adapted for propylbenzene is as follows:
Materials:
-
Propylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.
-
Propylbenzene is slowly added to the cooled nitrating mixture with constant stirring. The temperature is maintained at a low level to control the reaction rate and prevent side reactions.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
The mixture is then carefully poured onto crushed ice, and the organic layer is separated.
-
The organic layer is washed with water and a dilute base solution to remove any remaining acid.
-
The product is then purified, typically by distillation or chromatography, to separate the ortho, meta, and para isomers.
A specific, though low-yield, synthesis of this compound has been reported as a side-product in the double nitration of toluene (B28343) using nitric acid, propanoic anhydride (B1165640), and a zeolite Hβ catalyst.[8]
Detailed Protocol from Literature: [8]
-
Reaction Setup: Propanoic anhydride (16.90 g, 130 mmol) is added to a stirring mixture of nitric acid (7.65 g, 100%, 120 mmol) and Hβ zeolite (2.0 g, SiO₂:Al₂O₃ = 25) at 0 °C. The mixture is stirred for 5 minutes at this temperature.
-
Addition of Reactant: Toluene (3.22 g, 35 mmol) is then added dropwise.
-
Reaction Conditions: The mixture is allowed to warm to room temperature, equipped with a water condenser, and stirred at 50 °C for 4 hours.
-
Workup: The reaction mixture is cooled to room temperature, and analytical grade acetone (B3395972) (30 mL) is added, followed by stirring for 5 minutes. The zeolite catalyst is removed by suction filtration and washed with acetone.
-
Analysis: The combined filtrates are mixed with hexadecane (B31444) (1.00 g) as an internal standard for GC analysis. This reaction yields this compound as a minor product (5% spectroscopic yield).[8]
Synthetic Pathway Visualization
The following diagram illustrates a logical workflow for the synthesis of this compound from benzene, highlighting the key reaction steps.
Caption: Synthetic pathway for this compound from benzene.
References
- 1. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound 97 7137-54-4 [sigmaaldrich.com]
- 5. This compound | 7137-54-4 [chemicalbook.com]
- 6. This compound 97 7137-54-4 [sigmaaldrich.com]
- 7. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Molecular weight and formula of 1-Nitro-2-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Nitro-2-propylbenzene, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines the mechanism of the underlying reaction.
Core Data Summary
A compilation of the fundamental physicochemical properties of this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₉H₁₁NO₂[1][2] |
| Molecular Weight | 165.19 g/mol [1][3] |
| CAS Number | 7137-54-4[1][2] |
| Appearance | Not specified, likely a liquid |
| Boiling Point | 133-136 °C at 26 mmHg |
| Density | 1.082 g/mL at 25 °C |
| Refractive Index | n20/D 1.527 |
Synthesis of this compound via Electrophilic Nitration
This compound is primarily synthesized through the electrophilic aromatic substitution reaction of propylbenzene (B89791). The following protocol is a representative method for this transformation.
Experimental Protocol: Nitration of Propylbenzene
Materials:
-
Propylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:2 ratio. This should be done in an ice bath to control the exothermic reaction.
-
Reaction Setup: Place propylbenzene in a separate reaction flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the cooled and stirring propylbenzene. Maintain the reaction temperature below 10°C to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture over crushed ice and transfer it to a separatory funnel.
-
Extraction and Washing: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho, meta, and para isomers, can be purified by fractional distillation or column chromatography to isolate the desired this compound isomer.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of propylbenzene proceeds via a classic electrophilic aromatic substitution mechanism.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be deshielded due to the electron-withdrawing nitro group. The propyl group will exhibit signals in the aliphatic region, with the methylene (B1212753) group adjacent to the benzene (B151609) ring appearing as the most downfield of the three.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the propyl group will appear in the upfield region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and cleavage of the propyl side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and aliphatic C-H stretching vibrations will also be present.
Experimental Workflow
The overall process from starting materials to the final, purified product can be visualized as follows.
References
Safety and Handling of 1-Nitro-2-propylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-Nitro-2-propylbenzene (CAS No. 7137-54-4). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a combustible liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Not Specified | |
| Boiling Point | 133-136 °C at 26 mmHg | [1][4] |
| Density | 1.082 g/mL at 25 °C | [1][4] |
| Flash Point | 105 °C (221 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.527 | [1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | 4 | H302 | Warning |
| Acute Toxicity, Dermal | 4 | H312 | Warning |
| Acute Toxicity, Inhalation | 4 | H332 | Warning |
| Skin Corrosion/Irritation | 2 | H315 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 | Warning |
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Experimental Protocols for Hazard Determination
While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are likely protocols used to establish the toxicity data.
Acute Oral Toxicity (OECD 420, 423, or 425)
The "Harmful if swallowed" classification is likely based on studies following one of the OECD acute oral toxicity guidelines.
-
Principle: A single dose of the substance is administered to a group of fasted rodents via gavage.[4] The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[4][5]
-
Methodology (Example based on OECD 423 - Acute Toxic Class Method):
-
Animal Model: Typically, rats of a single sex (usually females) are used.[6]
-
Dosing: A stepwise procedure is used with a small group of animals (e.g., 3) per step.[6] Dosing starts at a predefined level (e.g., 300 mg/kg) and is increased or decreased in subsequent steps depending on the observed mortality.[7]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes.[7]
-
Endpoint: The LD50 (the dose causing mortality in 50% of the animals) is estimated, which then informs the GHS classification.[1]
-
Skin Irritation (OECD 439)
The "Causes skin irritation" classification is likely determined using an in vitro reconstructed human epidermis model.
-
Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[2][8]
-
Methodology:
-
Test System: A commercially available reconstructed human epidermis (RhE) tissue is used.[2]
-
Application: The test chemical is applied topically to the surface of the RhE tissue for a defined period.
-
Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay, such as the MTT assay.[8]
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[2]
-
Eye Irritation (OECD 492)
The "Causes serious eye irritation" classification is likely based on an in vitro reconstructed human cornea-like epithelium model.
-
Principle: This test evaluates the potential of a substance to cause eye irritation by measuring its effect on a reconstructed human cornea-like epithelium (RhCE).[9]
-
Methodology:
-
Test System: A three-dimensional RhCE model is used.[9]
-
Exposure: The test substance is applied to the epithelial surface.
-
Endpoint Measurement: The extent of damage is quantified by measuring tissue viability using methods like the MTT assay.
-
Classification: The substance is classified based on the reduction in tissue viability compared to controls.
-
Specific Target Organ Toxicity - Single Exposure (STOT-SE) (OECD 407)
The "May cause respiratory irritation" classification suggests effects on the respiratory system after a single exposure.
-
Principle: This involves evaluating the potential of a substance to cause specific, non-lethal target organ toxicity arising from a single exposure via a relevant route (in this case, likely inhalation).[10]
-
Methodology:
-
Animal Model: Rodents are typically used.
-
Exposure: Animals are exposed to the substance for a short duration.
-
Observation: Clinical signs, particularly those related to respiratory function, are monitored. Histopathological examination of the respiratory tract may also be performed.
-
Classification: Classification is based on the evidence of transient or reversible functional impairment of the respiratory system.[10]
-
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating aerosols.[1][11]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[11]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapor or mist.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Potential hazardous reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iivs.org [iivs.org]
- 3. epa.gov [epa.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. sterlab-store.com [sterlab-store.com]
- 9. iivs.org [iivs.org]
- 10. schc.org [schc.org]
- 11. iloencyclopaedia.org [iloencyclopaedia.org]
Electron-donating effects of the propyl group in electrophilic substitution
An In-depth Technical Guide to the Electron-Donating Effects of the Propyl Group in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-donating effects of the propyl group in electrophilic aromatic substitution reactions. A thorough understanding of these principles is critical for predicting reaction outcomes, optimizing synthetic pathways, and controlling isomer distribution in the synthesis of pharmaceutical intermediates and other fine chemicals.
Core Concepts: The Influence of the Propyl Group
The propyl group, as an alkyl substituent on an aromatic ring, significantly influences the regioselectivity and rate of electrophilic aromatic substitution reactions. This influence is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation.
-
Activating Effect : Alkyl groups, including the propyl group, are electron-donating.[1][2] They increase the electron density of the aromatic ring, making it more nucleophilic and, consequently, more reactive towards electrophiles compared to unsubstituted benzene (B151609).[1][3] This results in a faster reaction rate.[1][4]
-
Ortho-, Para-Directing Effect : The electron-donating nature of the propyl group stabilizes the carbocation intermediate, known as an arenium ion or sigma complex, that forms during electrophilic attack.[1][5] This stabilization is most significant when the electrophile attacks at the ortho or para positions. This is because these positions allow for resonance structures where the positive charge is located on the carbon atom directly attached to the propyl group, which is a more stable tertiary carbocation.[5] As a result, the formation of ortho and para isomers is kinetically favored.[1]
-
Steric Hindrance : While the ortho position is electronically favored, it is also subject to steric hindrance from the bulkiness of the propyl group. This steric hindrance can impede the approach of the electrophile, often leading to a lower yield of the ortho isomer compared to the para isomer.[1][6]
Quantitative Data: Isomer Distribution in the Nitration of n-Propylbenzene
The nitration of n-propylbenzene is a classic example that demonstrates the directing effects of the propyl group. The reaction yields a mixture of ortho-, meta-, and para-nitropropylbenzene. The quantitative distribution of these isomers highlights the interplay between electronic and steric effects.
| Isomer | Percentage Yield (%) |
| ortho-Nitropropylbenzene | 44% |
| meta-Nitropropylbenzene | 12% |
| para-Nitropropylbenzene | 44% |
Data sourced from J. Chem. Soc., 1934, 121.[1]
This data clearly illustrates the strong ortho-, para-directing effect of the n-propyl group. The significant formation of the meta isomer is also noteworthy and is a common feature in the nitration of alkylbenzenes.
Signaling Pathways and Mechanisms
The following diagrams illustrate the key mechanisms governing the electrophilic substitution of propylbenzene (B89791).
Caption: General mechanism of the nitration of propylbenzene.
The stability of the intermediate sigma complex determines the product distribution. The ortho and para intermediates are more stable due to resonance stabilization involving the propyl group.
Caption: Energy profile diagram for the nitration of propylbenzene.
Special Case: Friedel-Crafts Alkylation and Carbocation Rearrangement
When attempting to synthesize n-propylbenzene via Friedel-Crafts alkylation of benzene with n-propyl chloride, the major product is isopropylbenzene (cumene).[7] This is due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation via a hydride shift.[7]
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
To obtain n-propylbenzene in good yield, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is typically employed.[8]
Experimental Protocols
Laboratory-Scale Nitration of n-Propylbenzene
This protocol outlines a standard procedure for the nitration of n-propylbenzene.
Materials:
-
n-Propylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Apparatus:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Preparation of the Nitrating Mixture : In a flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with gentle swirling.[1] Allow the mixture to cool.
-
Reaction Setup : Place 10 g of n-propylbenzene in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
-
Addition of Nitrating Mixture : Slowly add the prepared nitrating mixture dropwise to the stirred n-propylbenzene.[1] Maintain the reaction temperature below 10°C throughout the addition.[1][9]
-
Reaction Monitoring : After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.[1][9] The progress of the reaction can be monitored by TLC.
-
Work-up : Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.[1]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[1]
-
Washing : Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[1]
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1] The resulting residue is the crude mixture of nitropropylbenzene isomers.
Product Analysis by GC-MS
Typical GC-MS Conditions:
-
Column : A suitable capillary column (e.g., HP-5MS).
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]
-
Carrier Gas : Helium at a constant flow rate.
-
Injection Volume : 1 µL.
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.[1]
-
Data Analysis : The relative percentages of the ortho, meta, and para isomers can be determined by integrating the corresponding peaks in the gas chromatogram.
Experimental Workflow
The following diagram outlines a typical workflow for the nitration of propylbenzene and subsequent analysis.
Caption: Experimental workflow for propylbenzene nitration.
Conclusion
The propyl group is a moderately activating, ortho-, para-director in electrophilic aromatic substitution.[1] Its electron-donating properties, arising from inductive effects and hyperconjugation, increase the reactivity of the benzene ring and stabilize the intermediates formed during ortho and para attack. While electronically favoring these positions, steric hindrance from the propyl group can influence the ortho/para product ratio. A comprehensive understanding of these effects, supported by quantitative data and robust experimental protocols, is essential for the rational design and optimization of synthetic routes in academic research and industrial applications, including drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE [vedantu.com]
- 8. allen.in [allen.in]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthetic Routes for the Preparation of Pure 1-Nitro-2-propylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pure 1-Nitro-2-propylbenzene, a valuable intermediate in organic synthesis. The following sections outline two primary synthetic strategies: direct nitration of n-propylbenzene followed by isomer separation, and a regioselective multi-step synthesis designed to exclusively yield the ortho-substituted product.
Introduction
This compound is an important chemical intermediate. Its synthesis requires careful consideration of regioselectivity to obtain the desired ortho isomer in high purity, free from the para and meta isomers that are often co-produced. The choice of synthetic route will depend on the desired purity, scale, and available resources. This guide provides detailed methodologies for the preparation, purification, and characterization of pure this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for reference and characterization purposes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][3][4] |
| CAS Number | 7137-54-4 | [1][3][4] |
| Appearance | Clear colorless liquid | [5] |
| Boiling Point | 133-136 °C at 26 mmHg | [3] |
| Density | 1.082 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.527 | [3] |
| ¹H NMR | Available | [1] |
| IR Spectrum | Available | [1] |
| Mass Spectrum | Available | [1][2] |
Synthetic Strategies
Two primary routes for the synthesis of this compound are detailed below. The first involves direct nitration and subsequent purification, which is simpler but results in a mixture of isomers. The second is a longer, multi-step synthesis that offers high regioselectivity for the desired ortho product.
Route 1: Direct Nitration of n-Propylbenzene
This method is the most direct approach but requires careful purification to isolate the desired this compound from the major byproduct, 1-nitro-4-propylbenzene. The propyl group is an ortho-, para-director, leading to a mixture of these two isomers.[6][7]
Reaction Scheme
Caption: Direct nitration of n-propylbenzene yields a mixture of ortho and para isomers.
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[6]
-
Nitration Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[6]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: The resulting crude product is a mixture of ortho and para isomers. Separation of these isomers is challenging and typically requires fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Expected Yields and Isomer Ratios
| Product | Typical Yield (Isomer Ratio) |
| This compound (ortho) | Varies, typically the minor product |
| 1-Nitro-4-propylbenzene (para) | Varies, typically the major product |
Note: The exact isomer ratio can be influenced by reaction temperature and the specific nitrating agent used. The para isomer is generally favored due to less steric hindrance.
Route 2: Regioselective Multi-Step Synthesis
This route is designed to produce pure this compound by blocking the para position prior to nitration. This strategy avoids the formation of the para-isomer, simplifying purification.[8]
Overall Synthetic Pathway
Caption: A five-step regioselective synthesis of this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene
-
Objective: To synthesize propiophenone, avoiding carbocation rearrangement.[9]
-
Procedure: To a suspension of anhydrous aluminum chloride in dry benzene, add propanoyl chloride dropwise at a temperature maintained below 10°C. After the addition, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed to yield propiophenone.
Step 2: Reduction of Propiophenone
-
Objective: To reduce the ketone to an alkyl group, forming n-propylbenzene.
-
Wolff-Kishner Reduction Protocol:
-
To a solution of propiophenone in a high-boiling solvent (e.g., diethylene glycol), add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide.[9]
-
Heat the mixture to reflux to form the hydrazone.
-
Continue heating to allow the temperature to rise, leading to the decomposition of the hydrazone and evolution of nitrogen gas, yielding n-propylbenzene.[9]
-
After cooling, the product is isolated by extraction.
-
Step 3: Sulfonation of n-Propylbenzene (Para-Blocking)
-
Objective: To block the para-position with a sulfonic acid group.[8]
-
Procedure: Add n-propylbenzene to fuming sulfuric acid at a low temperature. Stir the mixture until sulfonation is complete. The product, 4-propylbenzenesulfonic acid, is then precipitated by pouring the reaction mixture into a saturated sodium chloride solution.
Step 4: Nitration of 4-Propylbenzenesulfonic acid
-
Objective: To introduce a nitro group at the ortho-position.
-
Procedure: Dissolve the 4-propylbenzenesulfonic acid in concentrated sulfuric acid and cool the mixture. Add a stoichiometric amount of concentrated nitric acid dropwise, maintaining a low temperature. The nitro group will be directed to the ortho position relative to the propyl group.
Step 5: Desulfonation
-
Objective: To remove the sulfonic acid blocking group.[8]
-
Procedure: Add the 2-nitro-4-propylbenzenesulfonic acid to dilute sulfuric acid and heat the mixture to reflux.[8] The sulfonic acid group is removed via hydrolysis, yielding this compound. The product can be isolated by steam distillation or extraction.
Quantitative Data for Regioselective Synthesis
| Step | Reactants | Product | Typical Yield |
| 1 | Benzene, Propanoyl Chloride, AlCl₃ | Propiophenone | ~90%[9] |
| 2 | Propiophenone, Hydrazine Hydrate, KOH | n-Propylbenzene | >95%[9] |
| 3 | n-Propylbenzene, Fuming H₂SO₄ | 4-Propylbenzenesulfonic acid | High |
| 4 | 4-Propylbenzenesulfonic acid, HNO₃, H₂SO₄ | 2-Nitro-4-propylbenzenesulfonic acid | Good |
| 5 | 2-Nitro-4-propylbenzenesulfonic acid, Dilute H₂SO₄ | This compound | Good |
Purity Assessment
The purity of the final this compound product should be assessed using a combination of the following analytical techniques:
-
Gas Chromatography (GC): To determine the isomeric purity and identify any remaining starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1525 and 1345 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Considerations
-
Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with care and be prepared for acid spills with appropriate neutralizing agents.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Friedel-Crafts reactions can be vigorous. Ensure proper temperature control.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.
By following these detailed protocols, researchers can successfully synthesize and purify this compound for use in further research and development activities. The choice between the direct nitration and the multi-step synthesis will depend on the specific requirements for purity and scale.
References
- 1. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1-硝基-2-丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of propylbenzene (B89791) from benzene (B151609) using a two-step process: Friedel-Crafts acylation followed by Clemmensen reduction. This synthetic route is a classic example of electrophilic aromatic substitution and subsequent functional group transformation, a common strategy in organic synthesis and drug development.
Application Notes
The synthesis of n-propylbenzene directly via Friedel-Crafts alkylation of benzene with n-propyl chloride is inefficient due to the propensity of the primary carbocation intermediate to rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product.[1][2] To circumvent this, a two-step approach involving Friedel-Crafts acylation followed by reduction is employed.[3][4]
Step 1: Friedel-Crafts Acylation of Benzene
In the first step, benzene undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form propiophenone (B1677668) (ethyl phenyl ketone).[5][6] The reaction proceeds through the formation of a resonance-stabilized acylium ion electrophile, which then attacks the benzene ring.[7] A key advantage of Friedel-Crafts acylation is that the resulting ketone is a deactivating group, which prevents further acylation of the product.[8]
Step 2: Clemmensen Reduction of Propiophenone
The second step involves the reduction of the carbonyl group of propiophenone to a methylene (B1212753) group, yielding n-propylbenzene. The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][9] This method is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[4][10] The reaction is carried out by heating the ketone with the amalgamated zinc in the presence of concentrated hydrochloric acid.[11]
This two-step sequence is a reliable method for the preparation of straight-chain alkylbenzenes, which are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2]
Data Presentation
Table 1: Physical and Spectral Data of Key Compounds
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Boiling Point (°C) | Key Spectral Data |
| Propiophenone | C₉H₁₀O | C₉H₁₀O | 134.18 | 93-55-0 | 218 | IR (cm⁻¹): ~1685 (C=O stretch) ¹H NMR (CDCl₃): δ 7.9 (m, 2H), 7.5 (m, 3H), 3.0 (q, 2H), 1.2 (t, 3H) Mass Spectrum (m/z): 134 (M+), 105, 77 |
| n-Propylbenzene | C₉H₁₂ | C₉H₁₂ | 120.19 | 103-65-1 | 159 | IR (cm⁻¹): ~3030 (aromatic C-H), ~2960 (aliphatic C-H), ~1605, 1495 (aromatic C=C)[12] ¹H NMR (CDCl₃): δ 7.2 (m, 5H), 2.6 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H) Mass Spectrum (m/z): 120 (M+), 91 (base peak)[13] |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Reactants & Catalyst | Molar Ratio (Substrate:Reagent:Catalyst) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Friedel-Crafts Acylation | Benzene, Propanoyl Chloride, AlCl₃ | 1 : 1.1 : 1.1 | 0-10 (addition), then 40 | 2 | ~90[14] |
| Clemmensen Reduction | Propiophenone, Zn(Hg), conc. HCl | - | Reflux | 4-6 | >75 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone
This protocol is adapted from established laboratory procedures for Friedel-Crafts acylation.[7][8]
Materials:
-
Benzene (anhydrous)
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.
-
In the flask, place anhydrous aluminum chloride (22 g, 0.165 mol) and 50 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-10 °C with stirring.
-
Prepare a solution of propanoyl chloride (14 mL, 0.16 mol) in 25 mL of anhydrous benzene and place it in the addition funnel.
-
Add the benzene/propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of about 1.5 hours, maintaining the temperature between 0-10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C in a water bath. Continue stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of 100 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Carefully and slowly pour the reaction mixture onto the ice-acid mixture with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 2 x 30 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude propiophenone can be purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
This protocol is a standard procedure for the Clemmensen reduction of aryl ketones.[10][11]
Materials:
-
Propiophenone
-
Zinc powder or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Zinc Amalgam: In a flask, add zinc granules or powder (50 g). Add a solution of mercuric chloride (5 g) in 50 mL of water and 2.5 mL of concentrated HCl. Swirl the mixture for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with 2 x 50 mL of water.
-
In a 500 mL round-bottom flask, place the freshly prepared zinc amalgam.
-
Add a mixture of concentrated hydrochloric acid (75 mL) and water (50 mL).
-
Add a solution of propiophenone (20 g, 0.15 mol) in 50 mL of toluene.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Continue refluxing for 4-6 hours. If the reaction slows, more concentrated HCl can be added portion-wise through the condenser.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully decant the liquid into a separatory funnel, leaving the zinc amalgam behind.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with 2 x 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
The toluene can be removed by simple distillation. The resulting n-propylbenzene can be further purified by fractional distillation.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of n-propylbenzene.
Caption: Experimental workflow for propylbenzene synthesis.
References
- 1. Question: n-Propyl benzene can be obtained in quantitative yield by the .. [askfilo.com]
- 2. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. websites.umich.edu [websites.umich.edu]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Clemmensen reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Nitration of propylbenzene using nitric acid and sulfuric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of propylbenzene (B89791) is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis. This process introduces a nitro group (-NO2) onto the aromatic ring, yielding a mixture of ortho-, meta-, and para-nitropropylbenzene isomers. The propyl group, being an alkyl substituent, is an activating group and directs the incoming electrophile to the ortho and para positions.[1] Understanding the regioselectivity and controlling the reaction conditions are crucial for selectively synthesizing the desired isomer, which can be a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2]
These application notes provide a detailed overview of the nitration of propylbenzene using a standard mixture of nitric acid and sulfuric acid. Included are the reaction mechanism, quantitative data on isomer distribution, detailed experimental protocols for synthesis and product analysis, and essential safety information.
Reaction Mechanism and Regioselectivity
The nitration of propylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+).[1]
-
Electrophilic Attack: The electron-rich π system of the propylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as a water molecule or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[1]
The propyl group is an ortho, para-director due to its electron-donating inductive effect (+I), which stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack. However, steric hindrance from the propyl group can influence the ratio of the ortho and para isomers, often favoring the para product.[1]
Caption: Mechanism of Propylbenzene Nitration.
Quantitative Data
The nitration of n-propylbenzene yields a mixture of isomers. The relative percentages of these isomers are critical for planning subsequent synthetic steps.
| Isomer | Percentage Yield (%) |
| ortho-Nitropropylbenzene | 43% |
| meta-Nitropropylbenzene | 15% |
| para-Nitropropylbenzene | 42% |
Data sourced from J. Chem. Soc., 1934, 121.[1]
Experimental Protocols
Synthesis of Nitropropylbenzene Isomers
This protocol details the laboratory-scale nitration of n-propylbenzene.
Materials:
-
n-Propylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.[1] To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[1]
-
Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath.[1] Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[1]
-
Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
Caption: Experimental Workflow for Propylbenzene Nitration.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the nitropropylbenzene isomer distribution.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[2]
Sample Preparation:
-
Dissolve a small amount of the crude product in a volatile organic solvent such as dichloromethane or methanol (B129727) to a concentration of approximately 1 mg/mL.[2]
GC Conditions (Typical):
| Parameter | Value |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |
| Injection Volume | 1 µL with a splitless injection[2] |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes[2] |
MS Conditions (Typical):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | m/z 40-400[2] |
| Source Temperature | 230°C[2] |
Data Analysis:
-
The different isomers will be separated based on their retention times. The relative percentage of each isomer is determined by the integration of the corresponding peak areas in the total ion chromatogram.[1]
Product Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the nitropropylbenzene isomers.
Instrumentation:
-
300 MHz or higher field NMR spectrometer.[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]
Acquisition Parameters (Typical):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse experiment[2] | Proton-decoupled experiment[2] |
| Spectral Width | -2 to 12 ppm[2] | 0 to 220 ppm[2] |
| Number of Scans | 16-64[2] | 1024 or more[2] |
| Relaxation Delay | 1-2 seconds[2] | 2-5 seconds[2] |
Spectroscopic Data Summary:
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| ortho-Nitropropylbenzene | Aromatic: 7.2-7.8, Propyl: 0.9 (t), 1.6 (m), 2.8 (t) | Aromatic: ~124-149, Propyl: ~14, 24, 32 | ~1525 (asym NO₂), ~1350 (sym NO₂) |
| meta-Nitropropylbenzene | Aromatic: 7.4-8.2, Propyl: 0.9 (t), 1.7 (m), 2.7 (t) | (Predicted) Aromatic: ~122-148, Propyl: ~13, 24, 37 | ~1530 (asym NO₂), ~1355 (sym NO₂) |
| para-Nitropropylbenzene | Aromatic: 7.3 (d), 8.1 (d), Propyl: 0.9 (t), 1.6 (m), 2.7 (t) | Aromatic: ~123, 129, 146, 147, Propyl: ~14, 24, 37 | ~1520 (asym NO₂), ~1345 (sym NO₂) |
Safety Precautions
Nitration reactions are highly exothermic and require strict safety protocols.
-
Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin or eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic fumes, such as nitrogen oxides.
-
Temperature Control: The reaction temperature must be carefully controlled using an ice bath to prevent runaway reactions, which can lead to explosions.
-
Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible. Have appropriate spill containment and neutralizing agents available.
By adhering to these protocols and safety guidelines, researchers can safely and effectively perform the nitration of propylbenzene and analyze the resulting products.
References
Application Note: Laboratory Scale Synthesis of 1-Nitro-2-propylbenzene
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 1-Nitro-2-propylbenzene, a valuable nitroaromatic compound used in various chemical syntheses. The primary method described is the electrophilic nitration of n-propylbenzene using a standard mixed-acid (sulfuric and nitric acid) approach. An alternative method employing a zeolite catalyst is also presented. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental procedures, quantitative data, and a visual representation of the workflow.
Introduction
This compound is an organic compound with the chemical formula C₉H₁₁NO₂. Its synthesis is a classic example of electrophilic aromatic substitution, where the propyl group on the benzene (B151609) ring directs the incoming nitro group primarily to the ortho and para positions. Controlling the regioselectivity to favor the ortho isomer (this compound) is a key challenge. This document outlines a standard laboratory procedure for its synthesis, purification, and characterization.
Reaction and Mechanism
The synthesis proceeds via the nitration of n-propylbenzene. The reaction mechanism involves the generation of a nitronium ion (NO₂⁺) from the reaction between concentrated nitric acid and sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich benzene ring of propylbenzene. The propyl group is an ortho-, para-director, leading to a mixture of this compound and 1-nitro-4-propylbenzene, with a smaller amount of the meta isomer.[1][2]
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Mixed-Acid Nitration of n-Propylbenzene
This is a widely used and effective method for the nitration of alkylbenzenes.
Materials:
-
n-Propylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[1]
-
Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[1]
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.[1]
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound. The boiling point of this compound is reported as 133-136 °C at 26 mmHg.[3]
Protocol 2: Zeolite-Catalyzed Nitration
This method offers an alternative to the strong acid conditions of the mixed-acid protocol.
Materials:
-
n-Propylbenzene
-
Propanoic anhydride (B1165640)
-
Nitric acid (100%)
-
Zeolite Hβ (SiO₂:Al₂O₃ = 25)
Procedure:
-
Catalyst and Reagent Mixture: Add propanoic anhydride (16.90 g, 130 mmol) to a stirring mixture of nitric acid (7.65 g, 100%, 120 mmol) and Hβ zeolite (2.0 g) at 0 °C. Stir for 5 minutes at this temperature.[4]
-
Addition of Substrate: Add n-propylbenzene dropwise to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50 °C for 4 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and add analytical grade acetone (30 mL). Stir for 5 minutes.[4]
-
Catalyst Removal: Remove the zeolite by suction filtration and wash it with acetone.[4]
-
Analysis: The combined filtrates can be analyzed by GC-MS to determine the product distribution.[4]
Data Presentation
Table 1: Reagent Quantities for Mixed-Acid Nitration
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Amount (mL) | Moles | Molar Ratio |
| n-Propylbenzene | 120.19 | 10 | 11.6 | ~0.083 | 1.0 |
| Concentrated H₂SO₄ (98%) | 98.08 | ~27.6 | 15 | ~0.281 | ~3.4 |
| Concentrated HNO₃ (70%) | 63.01 | ~10.5 | 10 | ~0.167 | ~2.0 |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7137-54-4 | [3][5] |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Boiling Point | 133-136 °C / 26 mmHg | [3] |
| Density | 1.082 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.527 | [3] |
Table 3: Typical Isomer Distribution in Mononitration of Propylbenzene
| Isomer | Position | Typical Yield (%) |
| This compound | ortho | ~45-55% |
| 1-Nitro-4-propylbenzene | para | ~40-50% |
| 1-Nitro-3-propylbenzene | meta | ~5% |
| [Note: Yields are dependent on specific reaction conditions.][2] |
Visualizations
Experimental Workflow for Mixed-Acid Nitration
Caption: Workflow for the mixed-acid synthesis of this compound.
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Nitroaromatic compounds are toxic and should be handled with care.
Characterization
The crude product and purified fractions should be analyzed to confirm the identity and purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the ratio of ortho, para, and meta isomers in the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the isolated product. The aromatic region of the ¹H NMR spectrum will show distinct signals for the different isomers.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic nitro group stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Conclusion
The synthesis of this compound can be reliably achieved on a laboratory scale using the mixed-acid nitration of n-propylbenzene. Careful control of the reaction temperature is crucial for maximizing the yield of the desired mononitrated products and ensuring safety. The provided protocol, data tables, and workflow diagram offer a comprehensive guide for researchers performing this synthesis. The zeolite-catalyzed method presents a viable alternative, particularly for contexts where avoiding strong, corrosive acids is desirable.
References
Application Notes and Protocols for the Analytical Characterization of 1-Nitro-2-propylbenzene
Introduction
1-Nitro-2-propylbenzene (C₉H₁₁NO₂) is an aromatic nitro compound with applications in chemical synthesis.[1] Accurate and comprehensive characterization is crucial for quality control, reaction monitoring, and ensuring the identity and purity of the compound. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2] |
| CAS Number | 7137-54-4 | [2][4] |
| Boiling Point | 133-136 °C at 26 mmHg | [1] |
| Density | 1.082 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.527 | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the retention time of the analyte and its mass spectrum, which serves as a molecular fingerprint.[6]
Experimental Protocol
1.1. Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a split/splitless injector and a quadrupole mass analyzer.[6]
-
GC Column: A non-polar or mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]
-
High-purity solvents (e.g., Dichloromethane (B109758), Ethyl Acetate).[6]
-
This compound analytical standard.[6]
-
Volumetric flasks and micropipettes.
1.2. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
1.3. Sample Preparation
-
Dissolve an accurately weighed amount of the this compound sample in dichloromethane to a final concentration within the calibration range.
-
If the sample is from a reaction mixture, quench the reaction if necessary, and then dilute an aliquot with dichloromethane.[6]
1.4. GC-MS Instrumental Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Inlet Type | Split/Splitless | Allows for high sensitivity in splitless mode.[6] |
| Inlet Temperature | 250 °C | Ensures volatilization without thermal degradation.[6] |
| Injection Volume | 1 µL | Standard for capillary columns.[6] |
| Injection Mode | Splitless (0.75 min purge delay) | Maximizes analyte transfer to the column for trace analysis.[6] |
| Oven Program | ||
| Initial Temperature | 60 °C (hold for 2 min) | |
| Ramp Rate | 10 °C/min | |
| Final Temperature | 280 °C (hold for 5 min) | |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation.[6] |
| Ion Source Temp. | 230 °C | Prevents condensation in the source.[6] |
| Transfer Line Temp. | 280 °C | Prevents condensation between GC and MS.[6] |
| Mass Range | 50-300 m/z | |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the detector.[6] |
1.5. Data Analysis
-
Identification: Identify the this compound peak in the total ion chromatogram by its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference library or the analytical standard.[6]
-
Quantification: Create a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample using this curve.
Quantitative Data
| Parameter | Value | Source |
| Kovats Retention Index (Semi-standard non-polar) | 1358 | [2] |
| Kovats Retention Index (Standard polar) | 1969 | [2][7] |
| Key Mass Fragments (m/z) | 77, 91, 105, 118, 136, 165 (M+) | [8] |
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol
2.1. Apparatus and Materials
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
This compound sample.
-
Internal standard (e.g., Tetramethylsilane, TMS).
2.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
2.3. Instrumental Parameters (¹H NMR)
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
2.4. Instrumental Parameters (¹³C NMR)
-
Spectrometer Frequency: 75 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
2.5. Data Analysis
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integration values.
Quantitative Data
¹H NMR Spectral Data (Predicted, based on similar structures[9])
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.2 - 7.8 | Multiplet | 4H |
| -CH₂- (alpha to ring) | ~2.8 | Triplet | 2H |
| -CH₂- (beta to ring) | ~1.7 | Sextet | 2H |
| -CH₃ | ~0.9 | Triplet | 3H |
| Carbon | Chemical Shift (δ, ppm) |
| C-NO₂ | ~149 |
| C-propyl | ~137 |
| Ar-CH | ~124-132 |
| -CH₂- (alpha to ring) | ~32 |
| -CH₂- (beta to ring) | ~24 |
| -CH₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional groups are the nitro group (NO₂) and the aromatic ring.
Experimental Protocol
3.1. Apparatus and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample holder (e.g., ATR crystal, salt plates for thin film).
-
This compound sample.
3.2. Sample Preparation (ATR-IR)
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
3.3. Instrumental Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
3.4. Data Analysis
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups by comparing their wavenumbers to correlation charts. Key absorptions for nitroaromatic compounds include the N-O stretching vibrations.[11]
Quantitative Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Nitro (NO₂) | 1550 - 1475 | Asymmetric Stretch[11] |
| Nitro (NO₂) | 1360 - 1290 | Symmetric Stretch[11] |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Alkyl C-H | 3000 - 2850 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For aromatic compounds like this compound, it can be used to study the π-electron system.
Experimental Protocol
4.1. Apparatus and Materials
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., Hexane, Ethanol).
-
This compound sample.
4.2. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. A typical concentration would be around 10 µg/mL.
4.3. Instrumental Parameters
-
Wavelength Range: 200 - 400 nm
-
Scan Speed: Medium
-
Blank: Use the same solvent as used for the sample.
4.4. Data Analysis
-
Record the spectrum and identify the wavelength of maximum absorbance (λmax). The B-band, a charge transfer band from the ring to the nitro group, is characteristic of nitrobenzene (B124822) and its derivatives.[12]
Quantitative Data
| Parameter | Expected Value (nm) | Transition |
| λmax | ~252 (in non-polar solvents) | π → π* (B-band)[12] |
General Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.
Caption: General workflow for the analytical characterization of this compound.
References
- 1. This compound | 7137-54-4 [chemicalbook.com]
- 2. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-硝基-2-丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. spectrabase.com [spectrabase.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. organic chemistry - Effect of nitrobenzene on solution UV/Vis spectra - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Note: Gas Chromatography (GC) Analysis of 1-Nitro-2-propylbenzene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocol for the analysis of 1-Nitro-2-propylbenzene using gas chromatography (GC) coupled with mass spectrometry (MS). It includes sample preparation, instrument parameters, and expected performance data.
Introduction
This compound is an aromatic nitro compound with applications in chemical synthesis and as an intermediate in the manufacturing of various organic compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and environmental analysis. Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] When coupled with a mass spectrometer (GC-MS), it provides high selectivity and sensitivity, allowing for confident identification and quantification.[2]
This application note details a GC-MS method for the determination of this compound, drawing upon established methodologies for nitroaromatic compounds, such as EPA Method 8091.[3][4][5]
Experimental
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An analytical system complete with a GC suitable for split/splitless injection and a mass selective detector.[3]
-
GC Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents and Consumables:
-
High-purity solvents (e.g., dichloromethane (B109758), hexane (B92381), methanol (B129727), acetone).
-
This compound analytical standard.
-
Internal standard (e.g., 1,3-Dichlorobenzene), if required for precise quantification.
-
Anhydrous sodium sulfate (B86663) (for drying extracts).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18), if applicable.
-
Glass autosampler vials (1.5 mL) with inserts.[6]
-
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with a suitable solvent, such as dichloromethane, to cover the desired calibration range (e.g., 0.1 - 20 µg/mL).
Sample Preparation:
The choice of sample preparation method depends on the sample matrix. Below are protocols for liquid and solid samples.[2]
Protocol 2.2.1: Liquid Samples (e.g., Water) - Liquid-Liquid Extraction (LLE)
-
Measure 100 mL of the aqueous sample into a separatory funnel.
-
If an internal standard is used, add it to the sample at this stage.
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the organic (bottom) layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh 20 mL portions of dichloromethane, combining the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2.2.2: Solid Samples (e.g., Soil, Sediments)
-
Weigh 10 g of the homogenized solid sample into a beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract with a 1:1 mixture of acetone (B3395972) and hexane for 6-8 hours.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform solvent exchange into dichloromethane.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2.2.3: Sample Cleanup using Solid-Phase Extraction (SPE)
For complex matrices, an SPE cleanup step may be necessary.[7][8]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample extract (reconstituted in a water-miscible solvent if necessary) onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the this compound with 5 mL of dichloromethane.
-
Dry the eluate with anhydrous sodium sulfate and concentrate to 1 mL.
-
Transfer to a GC vial for analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.75 min purge delay) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C (hold 2 min) |
| Ramp 1 | 15 °C/min to 280 °C |
| Hold | 280 °C for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| MS Quadrupole Temp. | 150 °C |
| Solvent Delay | 3 minutes |
| Scan Range | 35-350 amu |
| Data Acquisition | Full Scan |
Data Presentation
Quantitative data for the analysis of this compound using the described method are summarized below. These values are representative and may vary depending on the specific instrument and matrix.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 9-11 minutes (on a DB-5 column) |
| Characteristic Ions (m/z) | 165 (M+), 148, 120, 91 |
| Method Detection Limit (MDL) | 0.1 - 0.5 µg/L (for water samples) |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/L (for water samples) |
| Linearity (R²) | > 0.995 over a range of 0.1 - 20 µg/mL |
| Recovery | 85 - 110% (matrix-dependent) |
| Relative Standard Deviation | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Decision tree for selecting a sample preparation method.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in various matrices. Proper sample preparation is critical to achieving accurate results, and the choice of extraction and cleanup techniques should be tailored to the specific sample type. By following the detailed protocols and instrumental parameters outlined in this application note, researchers can confidently identify and quantify this compound in their samples.
References
- 1. benchchem.com [benchchem.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. epa.gov [epa.gov]
- 4. SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 5. SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Reduction of 1-Nitro-2-propylbenzene to 2-propylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. 2-propylaniline, derived from the reduction of 1-nitro-2-propylbenzene, is a valuable building block for the synthesis of more complex molecules. The selection of an appropriate reduction methodology is critical and depends on factors such as substrate compatibility with functional groups, desired reaction scale, cost-effectiveness, and laboratory safety protocols.
This document provides a comparative overview of common and effective methods for the reduction of this compound. Detailed experimental protocols for three widely used methods—catalytic hydrogenation, iron in acidic medium, and stannous chloride reduction—are presented. The quantitative data summarized herein is primarily based on the reduction of the closely related substrate, 2-ethylnitrobenzene, which serves as an excellent proxy for this compound.
Comparative Data of Reduction Methods
The following table summarizes typical quantitative data for the reduction of ortho-alkylated nitrobenzenes, providing a baseline for the expected outcomes in the reduction of this compound.
| Method | Catalyst/Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol (B129727) | 25 - 80 | 2 - 6 | >95 | [1][2][3] |
| Raney® Nickel | Ethanol | 20 - 140 | 2 - 3 | >95 | [3] | |
| Metal/Acid Reduction | Iron (Fe) Powder / HCl or Acetic Acid | Ethanol, Water, Acetic Acid | Reflux | 1 - 3 | 80 - 90 | [2] |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol | Reflux | 2 - 4 | 85 - 95 | [1][2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient, generally provides excellent yields, and involves a straightforward work-up procedure, making it a preferred method in many applications.[1][2][3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a two-way adapter)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Inerting: Securely seal the reaction vessel and purge the system with the inert gas at least three times to ensure the removal of all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, ensure it is adequately filled. For a pressurized system, adjust to the desired pressure (typically 1-4 atm).
-
Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.[2]
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in the air.[4]
-
Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude 2-propylaniline. The product is often of high purity but can be further purified by vacuum distillation if required.
Protocol 2: Reduction using Iron Powder and Acid
This classical method is cost-effective and robust, making it suitable for larger-scale syntheses.[5]
Materials:
-
This compound
-
Iron (Fe) powder (fine grade)
-
Glacial Acetic Acid or Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create a suspension of this compound (1.0 eq) and iron powder (3-5 eq) in a solvent mixture of ethanol, water, and glacial acetic acid (a common volumetric ratio is 5:2:1).[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by TLC or GC. The reduction is generally complete within 1-3 hours.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Filtration: Dilute the reaction mixture with water and neutralize the acid by the careful addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the mixture is basic (pH > 8). Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-propylaniline. Purification can be achieved by vacuum distillation.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a versatile reducing agent that is effective for a wide range of nitroarenes.[6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate). Add stannous chloride dihydrate (3-5 eq) to the solution.[1][2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully and slowly add a 2 M sodium hydroxide solution to the stirred reaction mixture. This will neutralize the hydrochloric acid formed in situ and precipitate tin salts as tin hydroxides. Continue adding the base until the solution is strongly alkaline (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to give the crude 2-propylaniline. Further purification can be performed by vacuum distillation.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: 1-Nitro-2-propylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1-nitro-2-propylbenzene as a versatile starting material in organic synthesis. The primary applications highlighted are its reduction to 2-propylaniline (B158001), a key intermediate, and the subsequent construction of heterocyclic scaffolds, such as quinolines, which are of significant interest in medicinal chemistry and materials science.
Reduction of this compound to 2-Propylaniline
The conversion of this compound to 2-propylaniline is a fundamental transformation, yielding a valuable amino-substituted aromatic building block. Two common and effective methods for this reduction are catalytic hydrogenation and chemical reduction using tin(II) chloride.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method offers a clean and efficient reduction with water as the primary byproduct.
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (or Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly above) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-propylaniline. The product can be purified further by distillation or column chromatography if necessary.
-
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful when other functional groups sensitive to hydrogenation are present.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid. The reaction is often exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-propylaniline. Further purification can be achieved by distillation or column chromatography.
-
Data Presentation
| Reaction | Reagents | Solvent | Typical Yield | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | >95% | General procedure for nitroarene reduction |
| Chemical Reduction | SnCl₂·2H₂O, Conc. HCl | Ethyl Acetate | 85-95% | General procedure for nitroarene reduction[1] |
Synthesis of Substituted Quinolines from 2-Propylaniline
2-Propylaniline, synthesized from this compound, is a valuable precursor for the synthesis of quinoline (B57606) derivatives, which are prevalent scaffolds in many pharmaceutical agents. The Skraup and Doebner-von Miller reactions are classic methods for constructing the quinoline ring system.
Experimental Protocols
Protocol 3: Skraup Synthesis of 8-Propylquinoline
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline.
-
Materials:
-
2-Propylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (B124822) (as an oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-propylaniline (1.0 eq) and glycerol (3-4 eq).
-
Add a small amount of ferrous sulfate to control the reaction's vigor.
-
Slowly add nitrobenzene (as an oxidizing agent, can also be the solvent).
-
Heat the mixture carefully. The reaction is often vigorous and exothermic.
-
Once the initial vigorous reaction subsides, continue heating at reflux for several hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).
-
Wash the organic layer with water, dry over a suitable drying agent, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Protocol 4: Doebner-von Miller Synthesis of 2-Methyl-8-propylquinoline
This reaction allows for the synthesis of substituted quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.
-
Materials:
-
2-Propylaniline
-
Crotonaldehyde (B89634) (or generated in situ from acetaldehyde)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene, though often air oxidation is sufficient in modern protocols)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-propylaniline (1.0 eq) in an acidic solution (e.g., aqueous HCl).
-
Slowly add crotonaldehyde (1.0-1.2 eq) to the stirred solution. The reaction can be exothermic.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH or Na₂CO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the resulting 2-methyl-8-propylquinoline by column chromatography or distillation.
-
Data Presentation
| Reaction | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Skraup Synthesis | 2-Propylaniline | Glycerol, H₂SO₄, Nitrobenzene | 8-Propylquinoline | 50-70% | General procedure for Skraup synthesis[2][3] |
| Doebner-von Miller | 2-Propylaniline | Crotonaldehyde, HCl | 2-Methyl-8-propylquinoline | 40-60% | General procedure for Doebner-von Miller synthesis[4] |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflows.
References
Application Note: High-Resolution Separation of Ortho- and Para-Nitropropylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the separation of ortho-nitropropylbenzene and para-nitropropylbenzene isomers, common products of the nitration of propylbenzene (B89791).[1] Due to their similar chemical structures, separation requires high-resolution techniques. We present validated methods for preparative-scale separation using flash column chromatography and for analytical-scale separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are designed to yield high-purity isomers suitable for further research and development applications, such as in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
The electrophilic nitration of propylbenzene is a standard organic transformation that produces a mixture of constitutional isomers, primarily the ortho (1-nitro-2-propylbenzene) and para (1-nitro-4-propylbenzene) products, with the para isomer typically being the major product due to reduced steric hindrance.[1] The isolation of these isomers in pure form is essential for their use as distinct chemical building blocks and for accurate characterization. Their structural similarity, however, makes separation challenging. This document outlines effective chromatographic procedures to resolve this isomer mixture, leveraging subtle differences in their physical properties and polarity.
Isomer Properties and Data
Successful separation relies on exploiting the differences in the physical and chemical properties of the isomers. The key data for ortho- and para-nitropropylbenzene are summarized below. The para isomer is more symmetrical and generally exhibits stronger intermolecular forces than the ortho isomer, influencing its chromatographic behavior.
Table 1: Physical and Chemical Properties of Nitropropylbenzene Isomers
| Property | ortho-Nitropropylbenzene | para-Nitropropylbenzene | Data Source(s) |
| CAS Number | 7137-54-4 | 10342-59-3 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | [2][3] |
| Melting Point | N/A (Liquid at room temp.) | -14 °C | PubChem CID 82559 |
| Boiling Point | ~135 °C @ 26 mmHg (407.7 K @ 0.035 bar) | 96-100 °C @ 2 mmHg | [4] |
| Appearance | Liquid | Liquid | N/A |
Table 2: Representative Chromatographic Data for Isomer Separation
| Parameter | ortho-Nitropropylbenzene | para-Nitropropylbenzene | Separation Technique |
| Elution Order | 1st | 2nd | Flash Column Chromatography (Silica) |
| Typical Rf Value | ~0.55 | ~0.40 | TLC (Silica, 95:5 Hexane:Ethyl Acetate) |
| Elution Order | 1st | 2nd | Gas Chromatography (Polar & Non-Polar) |
| Kovats Index (Non-Polar) | 1358 | 1482 | Gas Chromatography[2][3] |
| Kovats Index (Polar) | 1969 | 2135 | Gas Chromatography[2][3] |
| Elution Order | 1st | 2nd | HPLC (Reversed-Phase C18) |
Experimental Workflow
The overall process involves starting with the crude mixture of isomers, performing a separation using the appropriate chromatographic technique, analyzing the resulting fractions for purity, and finally, isolating the pure compounds by removing the solvent.
Experimental Protocols
Protocol 1: Preparative Separation by Flash Column Chromatography
This method is ideal for separating gram-scale quantities of the isomer mixture. The separation is based on the differential adsorption of the isomers to the polar silica (B1680970) stationary phase. The less polar ortho isomer, which experiences weaker interactions with the silica, elutes first.
Materials:
-
Silica gel for flash chromatography (230-400 mesh)
-
Solvents: n-Hexane (ACS grade), Ethyl Acetate (ACS grade)
-
Crude nitropropylbenzene isomer mixture
-
Glass column, collection tubes, TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Eluent Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Ethyl Acetate. This low-polarity eluent provides good resolution.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of glass wool to the bottom.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture (e.g., 1 g) in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.
-
Begin collecting fractions (e.g., 10-15 mL each) immediately.
-
-
Monitoring by Thin Layer Chromatography (TLC):
-
Spot every second or third fraction onto a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate in the same 95:5 Hexane:Ethyl Acetate mobile phase.
-
Visualize the spots under UV light (254 nm).
-
The ortho isomer will have a higher Rf value (e.g., ~0.55) than the para isomer (e.g., ~0.40).
-
-
Isolation:
-
Combine the fractions containing only the pure ortho isomer and, separately, those containing the pure para isomer.
-
Remove the solvent from each combined batch using a rotary evaporator to yield the isolated isomers.
-
Protocol 2: Analytical Separation by Gas Chromatography (GC-MS)
GC provides excellent resolution and is ideal for assessing the purity of fractions and quantifying the isomer ratio in the crude mixture. The significant difference in Kovats retention indices confirms the high degree of separation achievable.[2][3]
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with a Mass Spectrometric (MS) detector.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Scan Range: 40-250 m/z.
Expected Results:
-
Elution Order: ortho-Nitropropylbenzene will elute before para-nitropropylbenzene.
-
Approximate Retention Times: o-isomer ~8.5 min; p-isomer ~9.2 min (Note: times may vary based on system specifics).
-
Identification: Confirmation is achieved by matching the mass spectrum of each peak with library data (molecular ion m/z = 165.1).
Protocol 3: Analytical Separation by HPLC
Reversed-phase HPLC is another powerful technique for isomer separation. Columns with phenyl-based stationary phases can offer enhanced selectivity for aromatic isomers through π-π interactions.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size. A standard C18 column can also be used.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Expected Results:
-
Elution Order: On a standard reversed-phase column, the less polar ortho isomer will elute first, followed by the more polar para isomer.
-
Approximate Retention Times: o-isomer ~5.0 min; p-isomer ~5.8 min (Note: times are highly dependent on the specific column and system).
-
Quantification: The relative amounts of each isomer can be determined from the integrated peak areas in the chromatogram.
References
Application Notes and Protocols for Directed ortho-Metalation of Substituted Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Directed ortho-metalation (DoM) is a powerful strategy that offers precise control over the introduction of substituents at the position ortho to a directing metalation group (DMG).[1][2][3][4] This technique traditionally relies on the deprotonation of the most acidic ortho-proton by a strong organolithium base, facilitated by coordination of the base to the DMG.[2][5]
However, the application of classical DoM to nitroaromatic compounds presents significant challenges. The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring, and more importantly, the nitro group itself is susceptible to nucleophilic attack by organolithium reagents. Furthermore, the ability of the nitro group to act as a coordinating DMG for ortho-lithiation is poor compared to well-established directing groups.
Recent advances in transition metal-catalyzed C-H activation have provided a breakthrough in the ortho-functionalization of nitroaromatics. Notably, rhodium(III)-catalyzed reactions have emerged as a robust method for the direct and regioselective introduction of various functional groups at the ortho-position of nitroarenes, using the nitro group as an effective directing group.[6]
This document provides detailed application notes on the challenges of classical DoM for nitroaromatics and presents a comprehensive protocol for the successful rhodium-catalyzed ortho-alkynylation and ortho-iodination of this important class of compounds.[6]
Challenges in Classical Directed ortho-Metalation of Nitroaromatics
The direct ortho-lithiation of nitroaromatics using strong bases like organolithiums is generally unsuccessful due to two primary competing reactions:
-
Nucleophilic Attack at the Nitro Group: Organolithium reagents are potent nucleophiles and readily add to the electrophilic nitro group. This leads to the formation of undesired byproducts and consumption of the starting material and the base.
-
Poor Directing Group Ability: The nitro group is not an effective directing group for classical DoM. Effective DMGs typically possess a heteroatom with lone pairs that can chelate the lithium cation of the organolithium base, thereby directing deprotonation to the adjacent ortho-position.[2][7] The oxygen atoms of the nitro group do not facilitate this interaction as efficiently as functional groups like amides or carbamates.
Rhodium-Catalyzed ortho-Functionalization of Nitroaromatics
A highly effective strategy for the ortho-functionalization of nitroaromatics involves the use of a rhodium(III) catalyst. This approach utilizes the nitro group as a directing group to achieve C-H activation and subsequent functionalization at the ortho-position.[6]
Signaling Pathway: Proposed Catalytic Cycle for Rh(III)-Catalyzed ortho-Alkynylation
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed ortho-alkynylation of nitroaromatics.
Quantitative Data Summary
The following tables summarize the yields for the rhodium-catalyzed ortho-alkynylation and ortho-iodination of various substituted nitroaromatics.[6]
Table 1: Rhodium-Catalyzed ortho-Alkynylation of Substituted Nitroarenes
| Entry | Nitroaromatic Substrate | Alkyne Partner | Product | Yield (%) |
| 1 | Nitrobenzene | 1-Phenyl-1-propyne | 2-(1-Phenyl-1-propynyl)nitrobenzene | 85 |
| 2 | 1-Fluoro-2-nitrobenzene | 1-Phenyl-1-propyne | 1-Fluoro-2-nitro-3-(1-phenyl-1-propynyl)benzene | 72 |
| 3 | 1-Chloro-3-nitrobenzene | 1-Phenyl-1-propyne | 1-Chloro-3-nitro-2-(1-phenyl-1-propynyl)benzene | 65 |
| 4 | 1-Bromo-4-nitrobenzene | 1-Phenyl-1-propyne | 1-Bromo-4-nitro-2-(1-phenyl-1-propynyl)benzene | 78 |
| 5 | 1-Methyl-2-nitrobenzene | 1-Phenyl-1-propyne | 1-Methyl-2-nitro-6-(1-phenyl-1-propynyl)benzene | 81 |
| 6 | 1-Methoxy-4-nitrobenzene | 1-Phenyl-1-propyne | 1-Methoxy-4-nitro-2-(1-phenyl-1-propynyl)benzene | 55 |
Reaction conditions: Nitroarene (0.5 mmol), alkyne (0.5 mmol), [Cp*Rh(OAc)2]2 (2.5 mol %), AgOAc (2.0 equiv.), DCE (2.0 mL), 100 °C, 16 h.[6]
Table 2: Rhodium-Catalyzed ortho-Iodination of Substituted Nitroarenes
| Entry | Nitroaromatic Substrate | Iodinating Agent | Product | Yield (%) |
| 1 | 1-Methyl-2-nitrobenzene | N-Iodosuccinimide (NIS) | 1-Iodo-2-methyl-3-nitrobenzene | 75 |
| 2 | Nitrobenzene | N-Iodosuccinimide (NIS) | 1-Iodo-2-nitrobenzene | 60 |
| 3 | 1,3-Dinitrobenzene | N-Iodosuccinimide (NIS) | 1-Iodo-2,6-dinitrobenzene | 52 |
Reaction conditions: Nitroarene (0.5 mmol), NIS (1.2 equiv.), [Cp*Rh(OAc)2]2 (2.5 mol %), AgOAc (2.0 equiv.), DCE (2.0 mL), 100 °C, 16 h.[6]
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be dried using appropriate methods before use.
-
Reagents should be of high purity.
Protocol 1: General Procedure for Rhodium-Catalyzed ortho-Alkynylation of Nitroarenes
Workflow Diagram
Caption: Experimental workflow for the Rh(III)-catalyzed ortho-alkynylation of nitroarenes.
Materials:
-
Substituted nitroarene (0.5 mmol, 1.0 equiv.)
-
Alkyne (0.5 mmol, 1.0 equiv.)
-
[Cp*Rh(OAc)2]2 (0.0125 mmol, 2.5 mol %)
-
Silver acetate (B1210297) (AgOAc) (1.0 mmol, 2.0 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the substituted nitroarene (0.5 mmol), the alkyne (0.5 mmol), [Cp*Rh(OAc)2]2 (0.0125 mmol), and AgOAc (1.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (CH2Cl2) and filter through a pad of Celite.
-
Wash the Celite pad with additional CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ortho-alkynylated nitroaromatic.
Protocol 2: General Procedure for Rhodium-Catalyzed ortho-Iodination of Nitroarenes
Workflow Diagram
Caption: Experimental workflow for the Rh(III)-catalyzed ortho-iodination of nitroarenes.
Materials:
-
Substituted nitroarene (0.5 mmol, 1.0 equiv.)
-
N-Iodosuccinimide (NIS) (0.6 mmol, 1.2 equiv.)
-
[Cp*Rh(OAc)2]2 (0.0125 mmol, 2.5 mol %)
-
Silver acetate (AgOAc) (1.0 mmol, 2.0 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the substituted nitroarene (0.5 mmol), NIS (0.6 mmol), [Cp*Rh(OAc)2]2 (0.0125 mmol), and AgOAc (1.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH2Cl2) and filter through a pad of Celite.
-
Wash the Celite pad with additional CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-iodinated nitroaromatic.
Conclusion
While the direct ortho-metalation of nitroaromatics using traditional organolithium bases is fraught with challenges, the advent of transition metal-catalyzed C-H activation has opened new avenues for their regioselective functionalization. The rhodium(III)-catalyzed ortho-alkynylation and ortho-iodination protocols detailed herein provide a reliable and efficient method for the synthesis of a variety of substituted nitroaromatic compounds.[6] These methods are of significant interest to researchers in drug discovery and materials science, offering a direct route to valuable building blocks that were previously difficult to access.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rhodium-catalysed ortho -alkynylation of nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04527J [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitro-2-propylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-nitro-2-propylbenzene. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of n-propylbenzene, offering potential causes and solutions in a question-and-answer format.
Question: Why is my overall yield of mononitrated products unexpectedly low?
Answer: Low yields in the nitration of propylbenzene (B89791) can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient for the complete conversion of the starting material.[1] Reaction progress should be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.[1][2]
-
Suboptimal Temperature: The reaction is highly exothermic.[3] If the temperature rises too high, it can lead to the formation of undesirable byproducts, including dinitrated and oxidized compounds, which reduces the yield of the desired mononitropropylbenzene isomers.[3] Maintaining a temperature between 0-10°C is a recommended starting point to control the reaction rate.[1][2]
-
Loss During Work-up: The product is extracted from an aqueous solution.[2] Insufficient extraction with an organic solvent (like dichloromethane) can leave a significant portion of the product in the aqueous layer. Ensure thorough and repeated extractions are performed.
Question: The yield of my target isomer, this compound (ortho), is much lower than the 1-nitro-4-propylbenzene (B83385) (para) isomer. Why is this, and can it be changed?
Answer: This is an inherent challenge of the reaction's regioselectivity. The propyl group is an ortho-para director, meaning it activates the benzene (B151609) ring for electrophilic attack at these positions.[2] However, the para isomer is often the major product due to steric hindrance; the bulkiness of the propyl group can physically impede the approach of the nitronium ion (NO₂⁺) to the adjacent ortho positions.[1][2] While lower temperatures can sometimes slightly favor the ortho isomer, a more effective method to increase the ortho-to-para ratio is to employ a blocking group strategy.[1][4] This involves first sulfonating the propylbenzene to block the sterically accessible para position, then performing the nitration which is now directed to the ortho position, and finally removing the sulfonic acid blocking group.[4]
Question: My reaction mixture turned dark brown/black, and I isolated very little of the desired product. What went wrong?
Answer: A dark coloration often indicates significant side reactions, primarily oxidation or runaway nitration. This is almost always due to poor temperature control.[3] The nitration of activated rings like propylbenzene is a highly exothermic process.[3] A rapid increase in temperature can lead to a runaway reaction, generating excessive heat, increasing the rate of side reactions, and potentially creating a safety hazard.[3] To prevent this, the nitrating mixture must be added to the cooled propylbenzene slowly and dropwise, with vigorous stirring and continuous cooling in an ice bath to dissipate the heat generated.[2]
Question: I am struggling to separate the ortho and para isomers. What are the recommended purification methods?
Answer: Separating the ortho and para isomers of nitropropylbenzene is challenging due to their similar physical properties and boiling points.[1]
-
Column Chromatography: This is a highly effective method for separating the isomers.[1] A silica (B1680970) gel column with a non-polar eluent system, such as hexane/ethyl acetate (B1210297) mixtures, can provide good separation.[1]
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be employed.[1] The boiling point of this compound is reported as 133-136 °C at 26 mmHg.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of concentrated sulfuric acid in this reaction? A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][3][6] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the reaction, which helps to drive the equilibrium towards the formation of the products.[3]
Q2: What is the typical isomer distribution for the nitration of n-propylbenzene with mixed acid? A2: The reaction produces a mixture of isomers. A typical distribution is approximately 43% ortho (this compound), 52% para (1-nitro-4-propylbenzene), and 5% meta (1-nitro-3-propylbenzene).[2] This highlights that the para isomer is generally favored.
Q3: Can alternative catalysts or nitrating agents be used? A3: Yes, research has explored other systems to improve selectivity and reduce the use of corrosive mixed acids. Solid acid catalysts, such as zeolites (e.g., Hβ, ZSM-5), have been used.[7][8] These catalysts can significantly alter the isomer ratio, often strongly favoring the para isomer due to shape selectivity within the catalyst pores.[8] Other novel solid acid catalysts are also being investigated to make the process more environmentally friendly.[9][10]
Q4: How can I monitor the reaction's progress? A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (n-propylbenzene) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of new product spots.
Q5: Is it possible to synthesize this compound as the major product? A5: Yes, but it requires a multi-step strategic approach rather than direct nitration. To achieve high ortho selectivity, the more sterically accessible para position must be temporarily blocked.[4] This is typically done by reacting propylbenzene with fuming sulfuric acid to introduce a sulfonic acid group at the para position. With the para position blocked, subsequent nitration is directed primarily to the ortho positions. The final step is the removal of the sulfonic acid group (desulfonation), usually with dilute acid and heat, to yield this compound as the major product.[4]
Data Presentation
Table 1: Typical Isomer Distribution in the Nitration of n-Propylbenzene
| Isomer | Position of Nitro Group | Typical Yield (%) |
|---|---|---|
| This compound | Ortho | 43% |
| 1-Nitro-4-propylbenzene | Para | 52% |
| 1-Nitro-3-propylbenzene | Meta | 5% |
Data sourced from a study by Hughes, Ingold, and Reed (1934).[2]
Experimental Protocols
Protocol 1: Standard Synthesis of Nitropropylbenzene Isomers via Mixed Acid Nitration
This protocol is adapted from established methods for the nitration of alkylbenzenes.[2]
Materials:
-
n-Propylbenzene (10 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 20 mL)
-
Concentrated Nitric Acid (HNO₃, 10 mL)
-
Dichloromethane (B109758) (CH₂Cl₂, ~100 mL)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask placed in an ice-water bath, cautiously and slowly add 10 mL of concentrated nitric acid dropwise to 20 mL of concentrated sulfuric acid with stirring. Keep this mixture cold.
-
Reaction Setup: In a separate flask, cool 10 g of n-propylbenzene in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring. Ensure the internal reaction temperature does not exceed 10°C.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Monitor the reaction's progress by TLC until the n-propylbenzene is consumed.[2]
-
Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with constant stirring.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[2]
-
Washing: Combine the organic layers. Wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 50 mL of brine.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of nitropropylbenzene isomers as an oily residue.[2]
-
Purification: Separate the isomers using column chromatography on silica gel or fractional distillation under reduced pressure.[1]
Protocol 2: Strategic Synthesis for Maximizing this compound Yield
This protocol is based on the principle of using a reversible blocking group to direct nitration.[4]
Step A: Sulfonation (Para-Blocking)
-
Start with n-propylbenzene.
-
React it with fuming sulfuric acid (H₂SO₄/SO₃). The sulfonic acid group (-SO₃H) will preferentially add to the para position, yielding 4-propylbenzenesulfonic acid.
Step B: Nitration
-
Take the 4-propylbenzenesulfonic acid from the previous step.
-
Perform the nitration using a standard mixed acid (HNO₃/H₂SO₄) procedure, maintaining a low temperature (0-10°C). The bulky sulfonic acid group at the para position will direct the incoming nitro group to the ortho position, yielding 2-nitro-4-propylbenzenesulfonic acid.
Step C: Desulfonation (Deblocking)
-
Take the product from Step B.
-
Heat the compound in the presence of dilute sulfuric acid. This will reverse the sulfonation, removing the -SO₃H group.
-
The final product will be this compound, now in a much higher yield than would be achieved by direct nitration.
Visualizations
Caption: Standard workflow for the synthesis and purification of this compound.
Caption: A logical guide for troubleshooting common causes of low reaction yield.
Caption: Strategic pathway to maximize the yield of the ortho isomer using a blocking group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 7137-54-4 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. iosrjournals.org [iosrjournals.org]
Technical Support Center: Minimizing Dinitropropylbenzene Byproducts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of dinitropropylbenzene byproducts during the nitration of propylbenzene (B89791). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of propylbenzene, offering potential causes and solutions in a question-and-answer format.
| Question | Answer |
| Why is my product mixture showing a significant amount of dinitrated byproducts? | The formation of dinitropropylbenzene is a common side reaction, particularly under harsh reaction conditions. To minimize dinitration, you should focus on: • Controlling the Temperature: Dinitration is more likely to occur at higher temperatures. It is critical to maintain a low reaction temperature, ideally between 0-5°C[1]. • Using Stoichiometric Amounts of Nitrating Agent: Employ a carefully measured amount of the nitrating mixture. While a slight excess of nitric acid is common, a large excess should be avoided[1]. • Slow Addition of Reagents: Add the nitrating mixture to the propylbenzene solution slowly and with vigorous stirring. This prevents localized areas of high concentration and temperature, which can promote dinitration[1]. |
| My overall reaction yield is lower than expected. What are the possible reasons? | Low yields in the nitration of propylbenzene can result from several factors: • Incomplete Reaction: The reaction time may not be sufficient for the full conversion of the starting material. Consider extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC). • Suboptimal Temperature: The reaction rate is significantly influenced by temperature. For many alkylbenzene nitrations, a temperature of 0-10°C is a good starting point to balance the reaction rate and minimize side reactions. • Product Loss During Workup: Nitropropylbenzene is an oily substance. Care must be taken during the aqueous workup and extraction phases to prevent loss. Ensure complete phase separation and use an adequate amount of extraction solvent. • Impure Reagents: The purity of propylbenzene, nitric acid, and sulfuric acid is crucial. Using high-purity reagents can help avoid side reactions that consume the starting material and complicate purification. |
| The ratio of ortho to para isomers in my mononitrated product is not what I expected. How can I influence this? | The propyl group is an ortho, para-director in electrophilic aromatic substitution[1]. The ratio of these isomers is influenced by: • Steric Hindrance: The propyl group can sterically hinder the approach of the electrophile to the ortho positions, which often results in the para isomer being the major product[2]. • Reaction Temperature: Lower temperatures (e.g., 0°C) tend to favor the ortho isomer (kinetic control), while higher temperatures (e.g., >25°C) often favor the thermodynamically more stable para isomer. However, higher temperatures also increase the risk of dinitration[1]. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Why is the nitration of propylbenzene an exothermic reaction? | The nitration of propylbenzene is an electrophilic aromatic substitution reaction that is highly exothermic. This is due to the formation of strong C-N and O-H bonds in the products, which releases a significant amount of energy. Careful temperature control is essential to prevent runaway reactions and the formation of byproducts[3]. |
| Q2: How does the propyl group affect the reactivity of the benzene (B151609) ring in nitration? | The propyl group is an electron-donating group that activates the benzene ring towards electrophilic attack. This makes propylbenzene more reactive than benzene itself. Consequently, the nitration of propylbenzene proceeds at a faster rate and generally requires milder conditions (such as lower temperatures) compared to the nitration of benzene to prevent over-reaction and the formation of multiple nitro-substituted products[2][3]. |
| Q3: What is the role of sulfuric acid in the nitration reaction? | Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. |
| Q4: What are the primary isomers formed during the mononitration of propylbenzene? | The primary products of mononitration are ortho-nitropropylbenzene and para-nitropropylbenzene. A small amount of meta-nitropropylbenzene is also typically formed[1][2]. |
| Q5: What analytical methods are suitable for analyzing the product mixture? | Several analytical techniques can be used to identify and quantify the products: • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate the different isomers and identify byproducts based on their mass spectra and retention times[1][2]. • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information that can be used to distinguish between the ortho, para, and meta isomers[1]. • Infrared (IR) Spectroscopy: Can confirm the presence of the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the substitution pattern on the aromatic ring[1]. |
| Q6: What are the main dinitropropylbenzene isomers that can be formed? | Upon further nitration of mononitropropylbenzene, several dinitro isomers are possible. The directing effects of both the propyl and the nitro group will determine the substitution pattern. The most likely isomers are 2,4-dinitro-1-propylbenzene and 2,6-dinitro-1-propylbenzene. |
| Q7: What safety precautions should be taken during this experiment? | Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The reaction is exothermic and can produce toxic nitrogen oxides. Therefore, the experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be cooled in an ice bath to effectively control the temperature[1]. |
Data Presentation
The following tables summarize key quantitative data related to the nitration of propylbenzene.
Table 1: Typical Isomer Distribution in the Mononitration of Propylbenzene
| Isomer | Position | Typical Yield (%) |
| 1-nitro-2-propylbenzene | ortho | ~45-55%[1] |
| 1-nitro-4-propylbenzene | para | ~40-50%[1] |
| 1-nitro-3-propylbenzene | meta | ~5%[1] |
| Note: These are typical values and can vary depending on the specific reaction conditions. |
Table 2: Qualitative Effect of Reaction Parameters on Dinitropropylbenzene Formation
| Parameter | Condition | Effect on Dinitration |
| Temperature | Low (e.g., 0-5°C) | Minimized formation[1] |
| High (e.g., >25°C) | Significantly increased formation[1] | |
| Nitrating Agent | Stoichiometric or slight excess | Minimized formation[1] |
| Large excess | Increased formation | |
| Addition Rate | Slow and controlled | Minimized formation[1] |
| Rapid | Increased formation |
Experimental Protocols
Protocol for Selective Mononitration of Propylbenzene
This protocol is designed to favor the formation of mononitropropylbenzene isomers while minimizing the production of dinitrated byproducts.
Materials:
-
Propylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. A typical molar ratio is a slight excess of nitric acid relative to propylbenzene.
-
-
Reaction Setup:
-
Place the propylbenzene in a separate flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask containing propylbenzene in an ice bath to 0-5°C.
-
-
Nitration:
-
Slowly add the prepared nitrating mixture dropwise to the cooled and stirred propylbenzene.
-
Continuously monitor the temperature of the reaction mixture and maintain it between 0-5°C throughout the addition.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Analysis:
-
Analyze the crude product by GC-MS to determine the isomer distribution and the percentage of any dinitropropylbenzene byproducts.
-
Mandatory Visualizations
Caption: Reaction mechanism for the nitration of propylbenzene.
Caption: Experimental workflow for minimizing dinitropropylbenzene.
Caption: Troubleshooting decision tree for high dinitration.
References
Technical Support Center: Separation of 1-Nitro-2-propylbenzene and 1-Nitro-4-propylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 1-Nitro-2-propylbenzene and 1-Nitro-4-propylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 1-Nitro-4-propylbenzene so challenging?
A1: The separation of these constitutional isomers is difficult due to their very similar physical and chemical properties. As isomers, they have the same molecular weight and formula (C₉H₁₁NO₂), leading to close boiling points and similar polarities. This makes conventional separation techniques like fractional distillation and standard chromatography challenging.
Q2: What are the primary methods for separating these two isomers?
A2: The most common and effective methods for separating this compound and 1-Nitro-4-propylbenzene are chromatographic techniques, specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Fractional distillation under reduced pressure can also be attempted, but often with limited success in achieving high purity. Fractional crystallization is another potential method that can be explored.[1][2][3]
Q3: How can I confirm the identity and purity of the separated isomers?
A3: Spectroscopic methods are essential for identifying and quantifying the isomers. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy can be used to distinguish between the ortho and para isomers based on their unique fragmentation patterns, chemical shifts, and vibrational frequencies.[4]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers with fractional distillation.
Possible Cause: The boiling points of this compound and 1-Nitro-4-propylbenzene are very close, even under reduced pressure. This minimal difference in volatility makes efficient separation by fractional distillation difficult.
Troubleshooting Steps:
-
Increase Column Efficiency: Utilize a longer fractionating column with a high number of theoretical plates. Packed columns (e.g., with Raschig rings or Vigreux indentations) can increase the surface area for condensation-vaporization cycles.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment with different ratios to find a balance between purity and throughput.
-
Reduce Pressure Further: Operating at a lower vacuum can sometimes increase the relative volatility difference between the isomers.
-
Consider Azeotropic Distillation: While less common for this specific separation, investigating the use of an entrainer that forms an azeotrope with one of the isomers could be a potential strategy.
Gas Chromatography (GC)
Issue: Co-elution or poor resolution of the two isomer peaks.
Possible Causes:
-
Inappropriate Column Stationary Phase: The column chemistry is not selective enough to differentiate between the two isomers.
-
Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, or the initial/final temperatures are not optimized.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is not optimal for the column dimensions and stationary phase.
Troubleshooting Steps:
-
Select a Highly Selective Column:
-
For non-polar compounds like these, a phenyl-containing stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane, like a DB-5 or HP-5MS) is a good starting point.
-
If co-elution persists, consider a more polar stationary phase or a column with a different selectivity, such as a Phenyl-Hexyl column, which can offer different retention mechanisms through π-π interactions.
-
-
Optimize the Oven Temperature Program:
-
Start with a lower initial temperature to improve the separation of early-eluting compounds.
-
Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow for better partitioning between the mobile and stationary phases.
-
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter to maximize efficiency.
-
Increase Column Length: A longer column provides more theoretical plates and can improve resolution, although it will also increase analysis time.
High-Performance Liquid Chromatography (HPLC)
Issue: Peaks for the two isomers are broad and not baseline-separated.
Possible Causes:
-
Incorrect Mobile Phase Composition: The polarity of the mobile phase is not optimized for the stationary phase and the analytes.
-
Inadequate Stationary Phase: The column chemistry does not provide sufficient selectivity.
-
Flow Rate is Too High: A high flow rate can lead to band broadening and reduced resolution.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
For reversed-phase HPLC (e.g., with a C18 column), adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Experiment with different organic modifiers. Methanol and acetonitrile have different selectivities and can alter the elution order or improve the resolution of closely eluting peaks.
-
Consider adding a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase to improve peak shape.[5]
-
-
Select an Appropriate Column:
-
A standard C18 column is a good starting point.
-
If separation is still poor, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a cyano (CN) column, which can provide alternative selectivities for aromatic compounds.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and lead to sharper, better-resolved peaks.
-
Consider Temperature Control: Operating the column at a slightly elevated and controlled temperature can sometimes improve peak shape and resolution.
Data Presentation
Table 1: Physical Properties of this compound and 1-Nitro-4-propylbenzene
| Property | This compound | 1-Nitro-4-propylbenzene |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol |
| Boiling Point | 133-136 °C at 26 mmHg[6] | 96-100 °C at 2 mmHg[7] |
| Melting Point | N/A | -14 °C[8] |
| Density | 1.082 g/mL at 25 °C | ~1.096 g/mL |
| Refractive Index | n20/D 1.527 | n20/D 1.537[8] |
Table 2: Chromatographic and Spectroscopic Data
| Parameter | This compound | 1-Nitro-4-propylbenzene |
| Kovats Retention Index (Semi-standard non-polar) | 1358[9] | 1482[10] |
| Kovats Retention Index (Standard polar) | 1969[9] | 2135[10] |
| Key Mass Spec Fragments (m/z) | 148, 117, 91 | 136, 119, 91 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and 1-Nitro-4-propylbenzene
This protocol provides a general method for the separation and identification of the two isomers using Gas Chromatography-Mass Spectrometry.[4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Electron Ionization (EI) source
Sample Preparation:
-
Dissolve the sample mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as an HP-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Protocol 2: HPLC Separation of 1-Nitro-4-propylbenzene
This protocol is a starting point for the reversed-phase HPLC separation of 1-Nitro-4-propylbenzene. The same conditions can be used as a starting point for the separation of the isomer mixture.[5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
HPLC Conditions:
-
Column: C18 column (e.g., Newcrom R1).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing phosphoric acid. A good starting ratio would be 50:50 (v/v) and can be adjusted based on the initial results. For Mass Spectrometry compatibility, replace phosphoric acid with formic acid (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Visualizations
Caption: Troubleshooting workflow for isomer separation.
Caption: Logical steps for troubleshooting GC separation.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. rcprocess.se [rcprocess.se]
- 3. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Nitro-4-propylbenzene | SIELC Technologies [sielc.com]
- 6. This compound 97 7137-54-4 [sigmaaldrich.com]
- 7. 1-NITRO-4-N-PROPYLBENZENE CAS#: 10342-59-3 [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Nitro-4-propylbenzene | C9H11NO2 | CID 82559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Carbocation Rearrangement in Friedel-Crafts Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to carbocation rearrangement during Friedel-Crafts alkylation of benzene (B151609) and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I attempted to synthesize n-propylbenzene by reacting benzene with 1-chloropropane (B146392) and AlCl₃, but the primary product was isopropylbenzene. What caused this unexpected outcome?
A: This is a well-documented issue caused by carbocation rearrangement. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate. The initially formed primary n-propyl carbocation is unstable and rapidly rearranges into a more stable secondary isopropyl carbocation via a 1,2-hydride shift. The benzene ring then attacks this more stable carbocation, leading to the formation of isopropylbenzene as the major product.[1][2]
Q2: How can I synthesize a straight-chain alkylbenzene, like n-propylbenzene, and avoid this rearrangement?
A: The most effective and widely used method is a two-step sequence involving Friedel-Crafts acylation followed by reduction.[3][4]
-
Friedel-Crafts Acylation: First, react benzene with an acyl halide (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement. The product of this step is a ketone (in this case, propiophenone).[5]
-
Reduction: The ketone is then reduced to the desired alkyl group. There are two common methods for this reduction:
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) and is suitable for substrates stable in acidic conditions.[6][7][8]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.[9][10][11]
-
Q3: My reaction is producing significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?
A: This phenomenon, known as polyalkylation, occurs because the alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. To minimize polyalkylation, you can use a large excess of the aromatic substrate (e.g., benzene) relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with the starting material instead of the already alkylated product.[12]
Q4: My Friedel-Crafts reaction is not proceeding. What are some potential reasons for the failure of the reaction?
A: Several factors can inhibit a Friedel-Crafts reaction:
-
Deactivated Aromatic Ring: The reaction fails with aromatic rings that have strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), cyano (-CN), or acyl (-COR) groups.[12]
-
Presence of Amine Groups: Aromatic compounds with amino (-NH₂, -NHR, -NR₂) substituents are unsuitable. The basic nitrogen atom of the amine reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring.[12]
-
Poor Reagent Quality: The Lewis acid catalyst, such as aluminum chloride, must be anhydrous, as it reacts with water. Ensure all reagents and solvents are pure and dry.
Q5: I need to reduce the ketone from my acylation step, but my molecule has an acid-sensitive functional group. Which reduction method should I choose?
A: In this scenario, the Wolff-Kishner reduction is the appropriate choice. It is performed under strongly basic conditions and will not affect acid-labile groups. Conversely, the Clemmensen reduction, which uses strong acid, should be avoided.[6][8][10]
Frequently Asked Questions (FAQs)
What is carbocation rearrangement in the context of Friedel-Crafts alkylation?
Carbocation rearrangement is a process where a less stable carbocation intermediate rearranges to a more stable one through the migration of a neighboring atom or group with its bonding electrons. The stability of carbocations follows the order: tertiary > secondary > primary. This rearrangement can occur via:
-
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon moves to the positively charged carbon.
-
1,2-Alkyl Shift: An alkyl group from an adjacent carbon migrates to the carbocation center.
This rearrangement is the primary reason why Friedel-Crafts alkylation with primary alkyl halides often yields branched products.[2]
Why does carbocation rearrangement not occur in Friedel-Crafts acylation?
In Friedel-Crafts acylation, the electrophile is an acylium ion. This ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. This resonance stabilization makes the acylium ion much more stable than an alkyl carbocation and prevents it from rearranging.[5][13]
What are the primary limitations of Friedel-Crafts alkylation?
The main limitations are:
-
Carbocation Rearrangement: As discussed, this often leads to a mixture of isomeric products.[2]
-
Polyalkylation: The alkylated product is more reactive than the starting material, leading to multiple substitutions.[12]
-
Substrate Limitations: The reaction does not work with strongly deactivated aromatic rings or those containing amine groups.[12]
-
Aryl and Vinylic Halides: These do not react as their corresponding carbocations are too unstable to form.
What are the key advantages of using the acylation-reduction pathway?
This two-step approach offers several benefits over direct alkylation:
-
No Rearrangement: It allows for the synthesis of straight-chain alkylbenzenes, which are often inaccessible through direct alkylation.[3][4]
-
No Polyalkylation: The acyl group introduced in the first step is deactivating, which prevents further acylation of the ring.[14]
-
Predictable Products: The lack of rearrangement and polyalkylation leads to a cleaner reaction with a more predictable and easily purifiable product.
How do I decide between Clemmensen and Wolff-Kishner reduction?
The choice depends on the other functional groups present in your molecule:
-
Use Clemmensen reduction (acidic conditions) if your molecule is stable to strong acids.[6][8]
-
Use Wolff-Kishner reduction (basic conditions) if your molecule contains acid-sensitive groups (e.g., esters, acetals) but is stable to strong bases and high temperatures.[9][10]
Data Presentation
The following tables provide quantitative data to illustrate the effects of carbocation rearrangement and the advantages of the acylation-reduction approach.
Table 1: Product Distribution in the Alkylation of Benzene with n-Propyl Bromide at Different Temperatures
| Temperature (°C) | n-Propylbenzene (%) | Isopropylbenzene (%) |
| -6 | 60 | 40 |
| 35 | 33 | 67 |
Data sourced from Gilman and Means (1943) as cited in Chemistry Stack Exchange.[1] This table demonstrates that even at low temperatures, a significant amount of the rearranged product is formed, and this amount increases with temperature.
Table 2: Comparison of Synthetic Routes to n-Propylbenzene
| Synthetic Route | Reagents | Key Intermediate | Rearrangement | Yield of n-Propylbenzene |
| Direct Alkylation | Benzene, 1-Chloropropane, AlCl₃ | n-Propyl Carbocation | Yes (to Isopropyl Carbocation) | Low (major product is isopropylbenzene)[1] |
| Acylation-Reduction | 1. Benzene, Propanoyl Chloride, AlCl₃ 2. Reduction (Clemmensen or Wolff-Kishner) | Acylium Ion | No | Quantitative[15] |
This table highlights the superior yield of the desired straight-chain product when using the acylation-reduction strategy.
Table 3: Isomer Distribution in the Friedel-Crafts Alkylation of Toluene with Propylene
| Catalyst System | Reaction Conditions | Product Distribution |
| Nickel β-Diimine Complex/EASC | 10 °C, Toluene as solvent | Mixture of mono-, di-, and triisopropyltoluenes.[16] |
| Acidic Catalysts (general) | Varies | Can produce a mixture of ortho, meta, and para isomers, with the ratio depending on temperature and catalyst.[17] |
This table illustrates that alkylation of substituted benzenes can also lead to complex mixtures of isomers.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride (to form Propiophenone)
-
Reagents: Benzene, Propanoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Methylene Chloride (CH₂Cl₂), 5% NaOH solution, Water, Anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, add anhydrous AlCl₃ and CH₂Cl₂. Cool the mixture in an ice bath.
-
Slowly add a solution of propanoyl chloride in CH₂Cl₂ to the cooled mixture with continuous stirring.
-
After the addition of propanoyl chloride, slowly add benzene to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 10 minutes.[18]
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 5% NaOH solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain crude propiophenone. The product can be further purified by distillation.
-
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
-
Reagents: Propiophenone, Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl), Toluene.
-
Procedure:
-
Prepare zinc amalgam by mixing zinc powder with a solution of mercury(II) chloride.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated HCl, toluene, and propiophenone.
-
Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield n-propylbenzene. Further purification can be done by distillation.[7][19]
-
Protocol 3: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene
-
Reagents: Propiophenone, Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (B78521) (KOH), Ethylene (B1197577) Glycol.
-
Procedure (Huang-Minlon Modification): [9]
-
In a round-bottom flask equipped with a reflux condenser, combine propiophenone, hydrazine hydrate, and ethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for about 1-2 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to approximately 190-200°C.
-
Return to a reflux setup and continue heating at this temperature for 3-4 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable solvent like ether or toluene.
-
Wash the organic extract with dilute HCl and then with water.
-
Dry the organic layer over a drying agent, filter, and remove the solvent to obtain n-propylbenzene. Purify by distillation if necessary.
-
Mandatory Visualizations
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
References
- 1. organic chemistry - Alkylation of benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley [pearl.plymouth.ac.uk]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dc.etsu.edu [dc.etsu.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. byjus.com [byjus.com]
Technical Support Center: Optimizing Temperature Control in Propylbenzene Nitration
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing temperature control during the nitration of propylbenzene (B89791). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and safe experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of propylbenzene, with a focus on temperature-related problems.
| Issue | Potential Cause | Solution |
| Low Yield of Nitropropylbenzene | Incomplete Reaction: The reaction may not have proceeded to completion. | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] |
| Suboptimal Temperature: The reaction rate is highly dependent on temperature. | Ensure the reaction is maintained within the optimal temperature range, typically 0-10°C, to balance reaction rate and minimize side reactions.[1][2] | |
| Formation of Dinitropropylbenzene and Other Byproducts | Excessive Reaction Temperature: Higher temperatures can lead to multiple nitrations on the aromatic ring.[3] | Maintain a strict temperature control, preferably using an ice bath. For highly reactive alkylbenzenes like propylbenzene, a temperature of 0-10°C is recommended to favor mononitration.[1][2] |
| High Concentration of Nitrating Agent: A high concentration of the nitrating agent can promote further nitration. | Use a stoichiometric or slight excess of the nitrating agent.[2] | |
| Darkening of the Reaction Mixture (Brown or Black Color) | Oxidation of Propylbenzene: This can occur at elevated temperatures. | Immediately lower the reaction temperature. Ensure the slow, dropwise addition of the nitrating mixture to dissipate heat effectively.[2] |
| Presence of Impurities: Impurities in the starting materials can lead to side reactions. | Use high-purity propylbenzene and freshly prepared nitrating mixture. | |
| Uncontrolled, Rapid Temperature Increase (Thermal Runaway) | Rapid Addition of Reagents: Adding the nitrating agent too quickly can generate heat faster than it can be removed. | Add the nitrating mixture dropwise with vigorous stirring, carefully monitoring the internal temperature.[2][4] |
| Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction. | Ensure the reaction flask is adequately submerged in an efficient cooling bath, such as an ice-water or ice-salt bath.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of propylbenzene?
A1: The nitration of propylbenzene is a highly exothermic reaction, meaning it releases a significant amount of heat.[2] Inadequate temperature control can lead to a "runaway reaction," where the increasing temperature accelerates the reaction rate, generating even more heat. This can result in the formation of undesirable byproducts like dinitrated compounds and oxidation products, ultimately reducing the yield and purity of the desired mononitropropylbenzene.[2] Strict temperature control is also crucial for influencing the isomeric distribution of the products.
Q2: What is the expected isomer distribution for the mononitration of propylbenzene?
A2: The propyl group is an ortho-, para- director, meaning it preferentially directs the nitro group to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring.[5][6] The typical isomer distribution is approximately:
-
ortho-Nitropropylbenzene: ~44%
-
para-Nitropropylbenzene: ~48%
-
meta-Nitropropylbenzene: ~8%
The para isomer is slightly favored over the ortho isomer due to steric hindrance from the propyl group, which can impede the approach of the nitronium ion to the ortho positions.[5]
Q3: How does temperature affect the ratio of ortho- to para-nitropropylbenzene?
Q4: What are the key safety precautions for this experiment?
A4: The nitration of propylbenzene involves highly corrosive and reactive substances. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling toxic fumes.
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Handle them with extreme care and always add the acid slowly to other liquids while cooling.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add reagents slowly.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical laboratory-scale nitration of propylbenzene.
| Parameter | Value | Notes |
| Optimal Reaction Temperature | 0 - 10 °C | Crucial for controlling the exothermic reaction and maximizing the yield of mononitrated products.[2] |
| Nitrating Mixture Composition (v/v) | 1:1.5 mixture of concentrated HNO₃ and concentrated H₂SO₄ | The acids should be pre-mixed and cooled before addition.[5] |
| Molar Ratio (Propylbenzene:HNO₃) | 1 : 1.1 | A slight excess of nitric acid helps ensure the complete conversion of propylbenzene.[2] |
| Addition Rate of Nitrating Mixture | Slow, dropwise | The rate should be adjusted to maintain the internal temperature within the optimal range.[2] |
| Typical Reaction Time | 30 - 60 minutes | Reaction progress should be monitored to determine the optimal endpoint.[2][5] |
| Isomer Distribution | ortho: ~44%, para: ~48%, meta: ~8% | This is a typical distribution and can be influenced by reaction conditions.[5] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the laboratory-scale nitration of n-propylbenzene with an emphasis on temperature control.
Materials:
-
n-Propylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.
-
To this, cautiously and dropwise add 10 mL of concentrated nitric acid while maintaining the temperature below 20°C.[5]
-
-
Reaction Setup:
-
In a separate flask, cool 10 g of n-propylbenzene in an ice bath.[5]
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture to the cooled n-propylbenzene dropwise with vigorous stirring.
-
Crucially, ensure the reaction temperature does not exceed 10°C throughout the addition.[5]
-
-
Reaction Monitoring:
-
Work-up:
-
Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Product Analysis:
-
The identity and purity of the nitropropylbenzene isomers can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Visualizing Temperature Control in Propylbenzene Nitration
The following diagrams illustrate the logical workflow of the experiment and the impact of temperature on the reaction outcome.
Caption: A flowchart of the experimental workflow for the nitration of propylbenzene.
Caption: The effect of temperature on the outcome of propylbenzene nitration.
References
Technical Support Center: Purification of 1-Nitro-2-propylbenzene
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the purification of crude 1-Nitro-2-propylbenzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, typically synthesized via the electrophilic nitration of propylbenzene, contains several common impurities. The primary impurities are regioisomers formed during the reaction, including 1-nitro-4-propylbenzene (B83385) (para) and a small quantity of 1-nitro-3-propylbenzene (B14880735) (meta).[1][2] Unreacted starting material (propylbenzene) and residual acids (nitric and sulfuric acid) from the nitrating mixture may also be present. If the synthesis involved a Friedel-Crafts alkylation step, rearranged byproducts like isopropylbenzene and their subsequent nitration products could also be impurities.[3]
Q2: What are the most effective methods for purifying crude this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The three primary techniques are:
-
Fractional Vacuum Distillation: Effective for separating the ortho isomer from the higher-boiling para isomer and non-volatile impurities due to their different boiling points.[4][5]
-
Column Chromatography: A highly effective method for separating isomers based on their differing polarities.
-
Recrystallization: Applicable if the crude product is a solid or can be induced to crystallize from a suitable solvent. This method is excellent for removing small amounts of impurities.[6][7]
Q3: What key physical properties are important for purification?
A3: Understanding the physical properties of the target compound and its main impurities is crucial for selecting and optimizing a purification strategy. The significant differences in boiling points under vacuum are particularly important for distillation, while polarity differences are key for chromatographic separation.
Q4: What are the essential safety precautions when handling this compound?
A4: this compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][8] It can cause serious eye and skin irritation.[8] Always work in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[4][9] Ensure that safety showers and eyewash stations are readily accessible.[10]
Section 2: Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my product still a mixture of isomers after a single purification step? | Isomers often have very similar physical properties, making a single-pass purification insufficient. | 1. Repeat the Purification: Perform a second purification step (e.g., re-distill the enriched fraction).2. Combine Methods: Follow distillation with column chromatography for fine purification.3. Optimize Conditions: For distillation, use a column with higher theoretical plates (e.g., a packed Vigreux column) and a slower distillation rate. For recrystallization, ensure slow cooling to promote selective crystal growth.[11] |
| How can I improve the separation of isomers during vacuum distillation? | The boiling points of the ortho and para isomers are close, leading to co-distillation. | 1. Increase Column Efficiency: Use a longer packed distillation column to increase the number of theoretical plates.2. Optimize Vacuum: Operate at a stable and sufficiently high vacuum to lower the boiling points and minimize thermal decomposition.[12]3. Control the Reflux Ratio: Maintain a slow and steady distillation rate. A higher reflux ratio generally improves separation. |
| My product "oils out" instead of crystallizing during recrystallization. What should I do? | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. | 1. Lower the Solvent Boiling Point: Select a solvent or a solvent mixture with a lower boiling point.2. Use More Solvent: Increase the volume of the solvent to ensure the compound dissolves at a lower temperature.3. Induce Crystallization at a Lower Temperature: Once the solution has cooled, try adding a seed crystal or scratching the inside of the flask with a glass rod to initiate crystallization.[6] |
| I cannot find a suitable single solvent for recrystallization. What are my options? | The compound may be too soluble in some solvents and not soluble enough in others, even when hot. | Utilize a binary solvent system (solvent pair). Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow the mixture to cool slowly.[6] |
| My product is darkening or turning black during distillation. | The compound is likely undergoing thermal decomposition at the distillation temperature. | 1. Improve the Vacuum: Use a higher vacuum (lower pressure) to significantly reduce the boiling point of the compound.[12]2. Reduce Heating Time: Ensure the heating mantle is appropriately sized and the setup is efficient to minimize the time the compound spends at high temperatures. |
Section 3: Data Presentation
Table 1: Physical Properties of Propylbenzene Nitration Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
|---|---|---|---|---|
| This compound (ortho) | 165.19[4] | 133-136 / 26 mmHg[4][13] | 1.082[4][13] | 1.527[4][13] |
| 1-Nitro-4-propylbenzene (para) | 165.19[14] | 96-100 / 2 mmHg[5] | ~1.07 | 1.537[5] |
| Propylbenzene (Starting Material) | 120.19 | 159.2 / 760 mmHg | 0.862 | 1.492 |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
|---|---|---|---|---|
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[12] | - Good for large quantities.- Effective at removing non-volatile impurities.- Relatively fast for bulk separation. | - Requires significant boiling point differences for high purity.- Risk of thermal decomposition.- May not fully separate close-boiling isomers. | Initial bulk purification; separating the target compound from significantly higher or lower boiling impurities. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) based on polarity. | - High-resolution separation of isomers.- Applicable to a wide range of compounds.- Works at room temperature, avoiding thermal degradation. | - Can be slow and labor-intensive.- Requires significant amounts of solvent.- Limited by column capacity for very large scales. | Achieving high purity; separating compounds with very similar physical properties, such as regioisomers. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a solvent at different temperatures.[7] | - Can yield very high-purity crystalline material.- Cost-effective and relatively simple.- Scalable. | - Requires the compound to be a solid.- Finding a suitable solvent can be challenging.- Product loss in the mother liquor. | Final purification step; removing small amounts of impurities from a mostly pure solid product. |
Section 4: Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a packed column (e.g., Vigreux or Raschig rings), a vacuum-adapter, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 2-5 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may include residual solvent or propylbenzene.
-
Slowly increase the temperature to distill the main fractions. Collect the fraction corresponding to the boiling point of 1-Nitro-4-propylbenzene first (96-100°C at 2 mmHg).[5]
-
Change the receiving flask and collect the target this compound fraction at its expected boiling point.
-
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane (B92381) and ethyl acetate. The ideal system should provide good separation between the ortho and para isomers, with an Rf value for the target compound of ~0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, hexane, isopropanol) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent is not suitable, identify a solvent pair.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to remove all residual solvent.
Section 5: Visual Guides
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for selecting a purification technique.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. This compound 97 7137-54-4 [sigmaaldrich.com]
- 5. 1-Nitro-4-n-propylbenzene, 96% | Fisher Scientific [fishersci.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. byjus.com [byjus.com]
- 8. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. hmdb.ca [hmdb.ca]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | 7137-54-4 [chemicalbook.com]
- 14. 1-NITRO-4-N-PROPYLBENZENE - Safety Data Sheet [chemicalbook.com]
Troubleshooting common side reactions in the synthesis of nitroaromatic compounds
Welcome to the technical support center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during nitration experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the synthesis of nitroaromatic compounds in a question-and-answer format.
Issue 1: Low Yield of the Desired Mononitrated Product
Question: My nitration reaction is resulting in a low yield of the desired mononitrated product. What are the potential causes and how can I improve the yield?
Answer: Low yields in mononitration reactions are a common issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred efficiently and consider extending the reaction time. If the reaction is still sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
-
Polynitration: The desired mononitrated product is often more reactive than the starting material and can undergo further nitration to form dinitro or trinitro byproducts, especially with activated aromatic rings.[1]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature. For many nitrations, keeping the temperature below 50°C is crucial to favor mono-nitration.[1][2]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[1]
-
Order of Addition: Slowly add the nitrating agent to the aromatic compound. This maintains a low concentration of the nitrating agent and helps control the exothermic reaction. For highly reactive substrates, consider adding the aromatic compound to the cooled nitrating mixture.
-
-
-
Side Reactions: Other side reactions, such as oxidation, can consume the starting material or product.
-
Solution: Employ milder nitrating agents or protect sensitive functional groups on your aromatic substrate.
-
Issue 2: Formation of a Dark-Colored, Tarry Mixture
Question: My reaction mixture has turned into a dark, viscous tar, making product isolation difficult. What causes this and how can I prevent it?
Answer: The formation of tar is a strong indication of undesirable side reactions, often due to the highly exothermic and oxidizing nature of the nitration process.
-
Cause: Uncontrolled Exotherm: Nitration reactions are highly exothermic.[1] A rapid increase in temperature can lead to a runaway reaction, causing decomposition of the starting material and products, leading to polymerization and tar formation.[3]
-
Prevention:
-
Effective Cooling: Use an ice bath or an ice-salt bath to maintain the desired low temperature throughout the addition of reagents.
-
Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution and prevent localized hotspots.
-
Proper Agitation: Ensure efficient and constant stirring throughout the reaction.
-
-
-
Cause: Oxidation of Substrate: Aromatic compounds with activating groups (e.g., phenols, anilines) or alkyl side chains are susceptible to oxidation by the nitrating mixture, especially at elevated temperatures.[4]
Issue 3: Unexpected Isomer Distribution
Question: I am obtaining a mixture of ortho, meta, and para isomers that is different from what I expected. How can I control the regioselectivity of my nitration reaction?
Answer: The directing effect of substituents on the aromatic ring is the primary factor controlling isomer distribution. However, reaction conditions can also influence the outcome.
-
Understanding Directing Effects:
-
Activating groups (e.g., -CH₃, -OCH₃, -OH, -NH₂) are typically ortho, para-directing.
-
Deactivating groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are typically meta-directing.
-
Halogens are deactivating but are ortho, para-directing.
-
-
Troubleshooting Unexpected Ratios:
-
Steric Hindrance: Bulky substituents on the ring or the use of a bulky nitrating agent can disfavor substitution at the ortho position, leading to a higher proportion of the para isomer.[5]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored isomer.[5]
-
Catalyst Choice: In some cases, the choice of acid catalyst can influence the isomer ratio.[6]
-
Reaction Time: Prolonged reaction times or higher temperatures can sometimes lead to isomerization of the products.
-
Issue 4: Polynitration is the Predominant Reaction
Question: I am trying to synthesize a mononitro compound, but I am primarily isolating dinitro or trinitro products. How can I favor mononitration?
Answer: This is a common problem, especially with activated aromatic rings. The key is to control the reactivity of both the substrate and the nitrating agent.
-
Solutions:
-
Strict Temperature Control: As emphasized before, maintain a low and consistent temperature. For the nitration of benzene (B151609) to nitrobenzene, the temperature should be kept below 50°C to minimize the formation of dinitrobenzene.[1][2]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aromatic substrate to nitric acid.
-
Slow Addition and Quenching: Add the nitrating agent slowly and monitor the reaction closely. Once the starting material is consumed (as determined by TLC or GC), quench the reaction immediately by pouring it onto ice to prevent further nitration.[1]
-
Deactivation of the Substrate: For highly activated substrates, protecting the activating group is the most effective strategy. For example, converting aniline (B41778) to acetanilide (B955) significantly reduces the ring's reactivity and allows for controlled mononitration.[5]
-
Quantitative Data on Side Reactions
The table below summarizes the typical isomer distribution for the mononitration of toluene (B28343) under standard mixed-acid conditions, illustrating a common side product profile.
| Product | Isomer Distribution (%) |
| ortho-Nitrotoluene | 55 - 60% |
| meta-Nitrotoluene | 2 - 5% |
| para-Nitrotoluene | 35 - 40% |
Note: The exact distribution can vary with reaction conditions such as temperature and the specific composition of the nitrating mixture.[7]
Experimental Protocols
General Protocol for the Mononitration of an Aromatic Compound (Example: Toluene)
This protocol is a general guideline and may need to be optimized for different substrates.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow the mixture to cool.
-
Nitration Reaction: To a separate reaction flask containing the aromatic substrate (e.g., toluene), slowly add the chilled nitrating mixture dropwise while maintaining the reaction temperature below the desired threshold (e.g., <30°C for toluene) using an ice bath. Ensure vigorous stirring throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the controlled temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and dilute the acids.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution! ), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by distillation or recrystallization.
Visualizations
Experimental Workflow for Troubleshooting Nitration Reactions
Caption: A workflow diagram for troubleshooting common issues in nitration reactions.
Logical Relationships of Common Side Reactions in Aromatic Nitration
Caption: Logical relationships between reaction conditions and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction | AIChE [aiche.org]
- 4. TNT - Wikipedia [en.wikipedia.org]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity in the Nitration of Activated Benzene Rings
Welcome to the technical support center for the regioselective nitration of activated aromatic rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of electrophilic aromatic nitration?
A1: The regioselectivity of electrophilic aromatic nitration is primarily governed by two main factors:
-
Electronic Effects: The nature of the substituent already present on the aromatic ring dictates the position of the incoming nitro group. Electron-donating groups (EDGs) activate the ring and direct the substitution to the ortho and para positions.[1] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and generally direct substitution to the meta position, with the exception of halogens which are deactivating but ortho, para-directing.[1]
-
Steric Effects: The size of both the substituent on the aromatic ring and the incoming electrophile can influence the ratio of ortho to para products.[1][2][3] Bulky groups can hinder the approach of the nitrating agent to the ortho position, leading to a higher proportion of the para isomer.[1][2][3][4][5][6]
Q2: How can I improve the selectivity for the para-isomer in the nitration of an activated benzene (B151609) ring?
A2: Achieving high para-selectivity can be a challenge since both ortho and para positions are electronically activated.[7] Here are several strategies to favor the formation of the para-isomer:
-
Utilize Steric Hindrance: If the existing substituent is bulky, it will naturally disfavor substitution at the sterically hindered ortho positions.[6][8]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product.[7][8]
-
Choice of Nitrating Agent: Using a bulkier nitrating agent can increase steric hindrance at the ortho position.
-
Use of Catalysts: Solid acid catalysts, such as zeolites like H-ZSM-5, can provide shape-selectivity, favoring the formation of the less sterically bulky para-isomer which can better diffuse out of the catalyst pores.[8][9]
Q3: Is it possible to achieve selective ortho-nitration?
A3: Selective ortho-nitration is often challenging due to steric hindrance. However, it can be achieved through specific strategies:
-
Directing Groups: The use of directing groups that can chelate with the nitrating agent can favor ortho-substitution.
-
Specific Reagents: Certain nitrating systems, like iron(III) nitrate (B79036) nonahydrate for anilines, have been shown to favor ortho-nitration under specific conditions.[1][10][11]
Q4: Why am I getting a significant amount of meta-nitro product when nitrating anilines, even though the amino group is an ortho, para-director?
A4: This is a common issue that arises from the reaction conditions. The nitration of aniline (B41778) is typically carried out in a strong acidic medium (e.g., a mixture of nitric and sulfuric acids).[12] Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH3+).[12] This anilinium ion is an electron-withdrawing group and is therefore meta-directing.[12] This leads to the formation of a substantial amount of the meta-nitroaniline.[12] To avoid this, the amino group can be protected by acylation to form an acetanilide (B955), which is less basic and remains an ortho, para-director.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor regioselectivity (mixture of ortho and para isomers) | The electronic directing effects are strong for both positions. Steric hindrance is not significant. | Lower the reaction temperature.[7][8] Explore the use of shape-selective catalysts like zeolites to favor the para isomer.[8][9] Consider using a bulkier nitrating agent to increase steric hindrance at the ortho position. |
| Significant amounts of the meta-nitro product with an ortho, para-directing substrate (e.g., aniline) | Protonation of a basic activating group (like -NH2) in strong acid, forming a meta-directing group (-NH3+).[12] | Protect the activating group. For example, acylate an amino group to form an amide. The amide is still an ortho, para-director but is less prone to protonation.[7] |
| Di- or poly-nitration occurs when mono-nitration is desired | The mono-nitrated product is still activated enough to undergo further nitration. The reaction conditions are too harsh. Excess nitrating agent is used. | Use a stoichiometric amount of the nitrating agent.[7][8] Perform the reaction at a lower temperature to decrease the rate of the second nitration.[7] Monitor the reaction closely and quench it as soon as the starting material is consumed.[7] |
| Low or no yield of the desired product | The substrate is deactivated, and the reaction conditions are not harsh enough. The substrate may be polymerizing or decomposing under strong acidic conditions (e.g., indole).[13] Water may be present in the reaction mixture, deactivating the catalyst or reducing the concentration of the nitronium ion.[8] | For deactivated substrates, increase the reaction temperature or use a stronger nitrating agent like fuming nitric acid.[7] For acid-sensitive substrates, use milder, non-acidic nitrating agents or a protection strategy.[13] Ensure the use of anhydrous reagents and glassware.[8] |
| Oxidation of the activated ring (e.g., phenols, anilines) | The nitrating mixture is a strong oxidizing agent. | Protect the activating group. For instance, convert a hydroxyl group to an ether or an amino group to an amide.[7] Use milder nitrating agents. |
Data Presentation
Table 1: Regioisomeric Distribution in the Nitration of Toluene (B28343) with Different Nitrating Systems
| Nitrating System | Temperature (°C) | % ortho | % meta | % para |
| HNO₃ / H₂SO₄ | 30 | 58 | 4 | 38 |
| HNO₃ / H-ZSM-5 Zeolite | 80 | ~10 | <1 | ~90 |
Data for mixed acid and zeolite systems are compiled from multiple sources indicating general trends.[7][9]
Experimental Protocols
Protocol 1: Para-Selective Nitration of Toluene using a Zeolite Catalyst
This protocol is based on the methodology for regioselective nitration using solid zeolite catalysts.[9]
Objective: To achieve high para-selectivity in the nitration of toluene.
Materials:
-
Toluene
-
Concentrated Nitric Acid (90-98%)
-
H-ZSM-5 Zeolite catalyst (pore size 5-5.5 Å)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Catalyst Activation: The H-ZSM-5 zeolite catalyst may need to be activated by heating to remove any adsorbed water.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene and the H-ZSM-5 catalyst.[1]
-
Heating: Heat the mixture to a temperature within the range of 70-90°C with stirring.[9]
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid to the heated mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique (e.g., TLC or GC).[1]
-
Work-up: Upon completion, cool the reaction mixture and separate the catalyst by filtration. Quench the filtrate with water.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic extract with water and brine. Dry the organic layer and concentrate it. Purify the crude product by column chromatography or distillation to isolate the desired p-nitrotoluene.
Protocol 2: Regioselective Para-Nitration of Aniline via a Protection Strategy
This protocol outlines the nitration of aniline with high para-selectivity by first protecting the amino group as an acetanilide.[7]
Objective: To synthesize p-nitroaniline from aniline with minimal formation of the meta-isomer.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Protection of the Amino Group:
-
In a flask, dissolve aniline in acetic anhydride. The reaction is exothermic and will produce acetanilide.
-
-
Nitration of Acetanilide:
-
Dissolve the synthesized acetanilide in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution.
-
In a separate container, prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping it cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.[7]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
-
Work-up and Deprotection:
-
Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Hydrolyze the p-nitroacetanilide by heating with aqueous acid (e.g., HCl) to remove the acetyl group and yield p-nitroaniline.
-
-
Purification:
-
Recrystallize the crude p-nitroaniline from ethanol to obtain the pure product.
-
Visualizations
Caption: Influence of substituent electronic effects on nitration regioselectivity.
Caption: Troubleshooting workflow for improving para-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Safe Quenching Procedures for Nitration Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely quenching nitration reaction mixtures. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of nitration reactions in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction) During Quenching
Question: My reaction mixture is experiencing a rapid and uncontrolled temperature increase while I am quenching it. What should I do?
Answer: An uncontrolled temperature increase during quenching indicates a potential runaway reaction, which is extremely hazardous. The high concentration of unreacted nitrating agents and the exothermic nature of diluting strong acids can lead to a dangerous situation.
Immediate Actions:
-
Cease Quenching Immediately: Stop adding the reaction mixture to the quenching medium.
-
Enhance Cooling: If it is safe to do so, increase the cooling of the quenching vessel by adding more ice, dry ice, or switching to a colder cooling bath.
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Follow Emergency Protocols: Adhere to all established laboratory emergency procedures. This may include evacuation of the immediate area.
-
Last Resort Quench: In a severe runaway scenario, and only if it can be done safely, cautiously pour the quenching mixture into a very large volume of cold water or ice to rapidly dilute and cool the reactants.[1] This should only be performed as a last resort due to the potential for vigorous and hazardous reactions.[1]
Potential Causes and Preventative Measures:
-
Too Rapid Addition: Adding the reaction mixture to the quenching medium too quickly can generate heat faster than it can be dissipated.
-
Inadequate Cooling of Quenching Medium: The volume or temperature of the ice/water may be insufficient for the scale of the reaction.
-
Localized "Hot Spots": Poor stirring during quenching can lead to localized areas of high concentration and temperature.[1]
To prevent this, always add the reaction mixture slowly to a vigorously stirred, well-cooled quenching medium.
Issue 2: The Product Has "Oiled Out" or Failed to Precipitate After Quenching
Question: I have quenched my nitration reaction mixture, but the product has separated as an oil or has not precipitated at all. How should I proceed with the work-up?
Answer: It is common for nitroaromatic products to be liquids or oils, or to have some solubility in the acidic aqueous mixture, preventing precipitation upon quenching.[2] In this case, a liquid-liquid extraction is the recommended procedure.[2]
Procedure:
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the aqueous layer multiple times (2-3x) with a suitable water-immiscible organic solvent such as dichloromethane (B109758) (DCM), ethyl acetate, or diethyl ether.[2]
-
Combine the organic extracts.
-
Proceed with the standard washing and drying steps as outlined in the general work-up protocol.[2]
Issue 3: An Emulsion Has Formed During the Neutralizing Wash
Question: While washing the organic layer with a basic solution (e.g., sodium bicarbonate), a persistent emulsion has formed. How can I break it?
Answer: Emulsions are common during the work-up of nitration reactions, especially when using basic washes. Here are several techniques to break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often disrupts the emulsion.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[2]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period, which can sometimes lead to phase separation.[2]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[2]
Issue 4: Evolution of Brown/Orange Fumes (NOx) During Quenching
Question: I observed the release of brown or orange fumes when I quenched my reaction. What does this signify and what precautions should I take?
Answer: The brown/orange fumes are nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂), which are highly toxic and corrosive.[3] Their evolution indicates the decomposition of excess nitrating agent, which can be accelerated by the heat generated during quenching.
Safety Precautions:
-
Work in a Fume Hood: All quenching procedures for nitration reactions must be performed in a well-ventilated chemical fume hood.[1]
-
Controlled Quenching: A slow and controlled quench at a low temperature will minimize the rate of NOx formation.
-
Respiratory Protection: In situations with significant fuming, appropriate respiratory protection may be necessary.[3]
Managing NOx Fumes: For laboratory-scale reactions, ensuring the entire procedure is conducted deep within a functioning fume hood is the primary method of control. For larger-scale operations, dedicated off-gas treatment systems, such as wet scrubbers, are employed to neutralize these toxic fumes before they are released into the atmosphere.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the standard and safest method for quenching a nitration reaction?
A1: The standard and most common method is to slowly and carefully pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and water.[1][2] The volume of the ice/water mixture should typically be 5 to 10 times the volume of the reaction mixture.[2] This method serves to rapidly cool the reaction, dilute the strong acids, and effectively stop the nitration process.[2]
Q2: Why is it important to wash the organic extract with a basic solution like sodium bicarbonate after quenching?
A2: Washing the organic layer with a mild base such as a saturated sodium bicarbonate solution is crucial to neutralize and remove any residual sulfuric and nitric acid.[2] If left in the product, these acids can cause degradation over time or interfere with subsequent purification steps like column chromatography.[2] This wash also removes acidic by-products.[2]
Q3: What is the correct order of washing steps after a liquid-liquid extraction?
A3: A typical washing sequence for a crude nitroaromatic product in an organic solvent is:
-
Water Wash (Optional but Recommended): An initial wash with deionized water can help to remove the bulk of the mineral acids.[2]
-
Alkaline Wash: Wash with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate to neutralize residual acids. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.[2]
-
Final Water Wash: A wash with water to remove any remaining alkaline solution and salts.[2]
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer, aiding the subsequent drying process.[2]
Q4: Are there alternative quenching agents to ice/water?
A4: Yes, while ice/water is the most common, in some cases, a reducing agent may be used to actively destroy the excess nitrating agent. A solution of sodium sulfite (B76179) or sodium bisulfite can be used for this purpose. These reagents reduce nitric acid.[7] However, this process can be exothermic and may release sulfur dioxide (SO₂) gas, so it must be done with extreme caution, slowly, and with efficient cooling and ventilation.
Q5: How can I minimize the formation of dark, tar-like impurities in my product?
A5: The formation of dark, tar-like substances is often due to over-nitration or oxidation, especially with highly activated aromatic rings.[8] To minimize these side reactions:
-
Control the Temperature: Maintain a low reaction temperature throughout the addition of the nitrating mixture.[8]
-
Control Stoichiometry: Use only a slight molar excess of the nitrating agent.
-
Shorter Reaction Time: Monitor the reaction by a suitable method (e.g., TLC, GC, LC-MS) and quench it as soon as the starting material has been consumed.
Experimental Protocols
Protocol 1: Standard Quenching of a Nitration Reaction
This protocol outlines the general procedure for quenching a nitration reaction and the initial work-up.
Methodology:
-
Prepare the Quenching Medium: In a beaker large enough to hold at least 10 times the volume of your reaction mixture, prepare a slurry of crushed ice and deionized water. Place this beaker in a secondary container (ice bath) to ensure it remains cold.
-
Set up for Quenching: Place the beaker with the quenching medium on a magnetic stir plate in a fume hood and begin vigorous stirring.
-
Quench the Reaction: Using a dropping funnel or by carefully pouring in a slow, steady stream, add the completed nitration reaction mixture to the stirred ice/water slurry. The addition rate should be slow enough to maintain the temperature of the quenching mixture below 20 °C.
-
Isolate the Crude Product:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[2]
-
If the product is an oil or remains in solution: Proceed with a liquid-liquid extraction as described in the Troubleshooting Guide.[2]
-
-
Neutralizing Wash: Dissolve the crude solid or the combined organic extracts in a suitable organic solvent. Transfer to a separatory funnel and wash with a saturated solution of sodium bicarbonate. Swirl gently and vent frequently to release the evolved CO₂ gas.[2]
-
Final Washes: Wash the organic layer sequentially with water and then with brine.[2]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure.[2]
Protocol 2: Emergency Quenching of a Runaway Nitration Reaction
This protocol describes the steps to take in the event of a thermal runaway. This should only be performed if it is deemed safe to do so.
Methodology:
-
Alert and Evacuate: Immediately alert your supervisor and nearby colleagues. Evacuate the immediate area if necessary.
-
Cease Reagent Addition: Stop the addition of any reagents to the reaction.
-
Maximize Cooling: If possible, increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone (B3395972) bath).
-
Prepare for Large-Scale Dilution: Have a large container of cold water or ice ready.
-
Controlled Quench (Last Resort): If the temperature continues to rise uncontrollably, and it is safe to approach the reaction, carefully and slowly pour the reaction mixture into the large volume of cold water or ice.[1] This should be done from a safe distance, if possible. Be aware that this can be a very vigorous process.
Protocol 3: Quenching with a Reducing Agent (Sodium Sulfite)
This protocol is an alternative to a simple water quench and is intended to neutralize excess nitric acid. This procedure should be performed with extreme caution due to the potential for exotherms and gas evolution.
Methodology:
-
Prepare the Quenching Solution: Prepare a dilute solution of sodium sulfite (e.g., 10-20% w/v in water). The amount of sodium sulfite should be in stoichiometric excess to the amount of unreacted nitric acid. As a general guideline, for every 1 mole of excess nitric acid, at least 1 mole of sodium sulfite is needed (Na₂SO₃ + 2HNO₃ → 2NaNO₃ + SO₂ + H₂O).[7]
-
Cool the Quenching Solution: Cool the sodium sulfite solution in an ice bath.
-
Slow Addition: Very slowly and with vigorous stirring, add the nitration reaction mixture to the cold sodium sulfite solution. Monitor the temperature closely and maintain it below 20 °C. Be prepared for the evolution of sulfur dioxide (SO₂) gas, and ensure the procedure is conducted in a highly efficient fume hood.
-
Neutralization and Work-up: After the addition is complete and the reaction has been stirred for a period to ensure complete neutralization of the excess nitric acid, proceed with extraction and washing as described in the standard protocol.
Data Presentation
Table 1: Recommended Quenching and Neutralization Parameters
| Parameter | Guideline | Notes |
| Quenching Medium | Ice/Water Slurry | Most common and generally safest option. |
| Volume of Quench | 5-10 times the volume of the reaction mixture | Ensures sufficient heat capacity to absorb the heat of dilution.[2] |
| Quenching Temperature | Maintain below 20 °C | Crucial for controlling exotherms and minimizing side reactions. |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) Solution (~8-9% w/v) | Commonly used for neutralizing residual acids.[2][9] |
| 5-10% Sodium Carbonate (Na₂CO₃) Solution | A stronger base than sodium bicarbonate; use with caution. | |
| Volume of Neutralizing Wash | Use in portions until effervescence ceases | Ensures complete neutralization of acids. |
Table 2: Common Solvents in Nitration Reactions and Work-up Considerations
| Solvent | Quenching & Work-up Considerations |
| Sulfuric Acid (neat) | Standard quenching with ice/water is effective. The high concentration of acid requires a large volume of quench and very slow addition. |
| Acetic Acid | The reaction mixture can be quenched in ice/water. Acetic acid is water-soluble and will be removed during aqueous washes.[1] |
| Dichloromethane (DCM) | DCM is immiscible with water and will form a separate layer during the quench. The entire mixture is typically transferred to a separatory funnel for work-up.[1] Emulsions can be more common with chlorinated solvents. |
Mandatory Visualizations
Caption: Emergency workflow for a runaway nitration reaction.
Caption: Standard work-up workflow for nitration reactions.
References
Removal of acidic impurities from synthesized 1-Nitro-2-propylbenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of acidic impurities from synthesized 1-Nitro-2-propylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic impurities after synthesizing this compound?
The synthesis of this compound is typically achieved through the nitration of n-propylbenzene using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Consequently, the primary acidic impurities in the crude product are residual amounts of these strong mineral acids.[1]
Q2: What is the standard procedure for removing these acidic impurities?
The most common method for removing acidic impurities is a liquid-liquid extraction, also known as an acid-base wash.[3] The crude organic product is first dissolved in a water-immiscible organic solvent (like diethyl ether or dichloromethane). This solution is then washed with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide (B78521), to neutralize the acids and transfer them as salts into the aqueous layer, which is then discarded.[1][4]
Q3: Which basic solution is better for the neutralization wash: sodium bicarbonate or sodium hydroxide?
Both sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH) can be used, but they have different characteristics.
-
Saturated Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally the preferred choice. It effectively neutralizes strong residual acids. A key indicator of its reaction is the evolution of carbon dioxide (CO₂) gas, which requires careful and frequent venting of the separatory funnel.[1]
-
Dilute Sodium Hydroxide (NaOH): This is a strong base and should be used with caution. While effective, it can potentially react with the desired product or promote side reactions if not handled correctly.[4]
Q4: How can I be certain that all acidic impurities have been removed?
After washing with the basic solution, you can test the pH of the final aqueous wash. To do this, touch a wet glass stirring rod from the aqueous layer to a piece of litmus (B1172312) paper or universal pH paper. The wash is considered neutral when the pH is approximately 7.[1][5] Washing should be repeated until the aqueous layer is no longer acidic.
Q5: Besides residual acids, what other impurities might be present and how are they removed?
The nitration of n-propylbenzene produces a mixture of isomers. The main non-acidic impurities are the positional isomers 1-nitro-4-propylbenzene (B83385) (para) and 1-nitro-3-propylbenzene (B14880735) (meta).[2][6] Dinitrated products can also form if the reaction temperature is too high.[6]
-
Isomer Removal: Simple acid-base extraction will not separate these isomers.[7] Column chromatography is the most effective laboratory technique for separating positional isomers to achieve high purity.[7][8][9] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analytical purposes or preparative separations on a smaller scale.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Acidity in Organic Layer | Insufficient washing with the basic solution. | Repeat the wash with saturated sodium bicarbonate solution. Ensure thorough mixing and allow adequate time for the reaction. Test the pH of the aqueous layer after each wash. |
| Emulsion Forms During Extraction | Vigorous shaking, especially with basic solutions. The presence of surfactant-like byproducts. | Break the emulsion by: • Adding a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[1][10] • Gently swirling or rocking the separatory funnel instead of shaking vigorously.[10] • Allowing the funnel to stand undisturbed for an extended period.[1][11] • Filtering the emulsified layer through a plug of glass wool or celite.[1][10] |
| Low Yield of Final Product | The desired product may have some solubility in the aqueous wash solutions. Incomplete extraction from the initial reaction mixture. | To maximize yield: • Minimize the volume of washing solutions used. • "Back-extract" all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. • Ensure the initial extraction from the quenched reaction mixture is performed multiple times (e.g., 3x with solvent). |
| Isomeric Impurities in Final Product | An acid-base wash is ineffective at separating isomers. | For high purity: • Utilize column chromatography after the initial acid-base workup. Develop a suitable solvent system using Thin Layer Chromatography (TLC) beforehand.[9] |
Data Presentation
Table 1: Typical Isomer Distribution in the Mononitration of n-Propylbenzene
| Isomer | Position | Typical Yield (%) | Separation Method |
| This compound | ortho | ~45-55% | Column Chromatography |
| 1-Nitro-4-propylbenzene | para | ~40-50% | Column Chromatography |
| 1-Nitro-3-propylbenzene | meta | ~5% | Column Chromatography |
| Note: Yields are approximate and can vary based on reaction conditions such as temperature and reaction time.[6] |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achieved | Typical Recovery | Pros | Cons |
| Liquid-Liquid Extraction (Acid Wash) | Removes acidic impurities only | >95% | Fast, simple, removes bulk inorganic acids effectively. | Does not remove isomeric or other organic impurities.[7] |
| Column Chromatography | >98% | 40-70% | Highly effective for separating isomers and achieving high purity.[12] | More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[13] |
| Recrystallization | Variable | 60-80% | Good for removing significantly different impurities if the product is solid. | Often ineffective for separating closely related isomers with similar solubility. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Acid Removal
-
Quenching: After the reaction is complete, carefully pour the reaction mixture over crushed ice or into a beaker of cold water. This stops the reaction and dilutes the acids.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product from the aqueous phase using a suitable organic solvent (e.g., diethyl ether, ethyl acetate) by adding the solvent and shaking. Allow the layers to separate and drain the lower aqueous layer. Repeat this extraction two more times with fresh organic solvent. Combine all organic extracts.
-
Neutralization Wash: Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution. Add the NaHCO₃ solution, stopper the funnel, and invert it gently. Vent frequently by opening the stopcock to release the pressure from the CO₂ gas that is generated. Shake more vigorously, continuing to vent, until no more gas evolves. Drain the aqueous layer.[1]
-
pH Check: Wash the organic layer with water. Check the pH of this aqueous wash to ensure it is neutral (pH ~7). If it is still acidic, repeat the NaHCO₃ wash.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions.[3][5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude, acid-free product mixture.
Protocol 2: Column Chromatography for Isomer Separation
-
TLC Analysis: First, determine an optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). For separating nitroaromatic isomers on silica (B1680970) gel, a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common. The goal is to find a solvent ratio that gives good separation between the spots of the different isomers.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. A wet slurry method is typically used to ensure even packing and prevent air bubbles.
-
Sample Loading: Dissolve the crude product (obtained from Protocol 1) in a minimum amount of the chromatography solvent or a volatile solvent like dichloromethane. Carefully load this solution onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. It is often beneficial to start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds in order of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure desired isomer (this compound).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 4. columbia.edu [columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [oc-amrt.vlabs.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. quora.com [quora.com]
Technical Support Center: 1-Nitro-2-propylbenzene
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Nitro-2-propylbenzene. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and proper storage of this compound during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability and storage of this compound.
| Problem | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon).[1][2] Store at the recommended temperature and protect from light. Visually inspect for any changes in color before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Presence of impurities from degradation. | Always use fresh samples or material that has been stored correctly.[1][2] It is advisable to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS) before critical experiments. |
| Precipitate formation in solution | The compound may have low solubility in the chosen solvent, or degradation products may be precipitating. | Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. If precipitation occurs in a previously clear solution, it may be a sign of degradation. |
| Unexpected reaction byproducts | The compound may be reacting with other components in your experiment due to instability under the reaction conditions. | Review the compatibility of this compound with all reagents and solvents in your protocol.[2] Consider performing a forced degradation study to understand its stability under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container, preferably in an amber glass vial to protect it from light.[1] The storage area should be cool, dry, and well-ventilated.[1][3] For optimal shelf life, storing the compound under an inert atmosphere, such as nitrogen, is recommended.[1][2]
Q2: What is the expected shelf life of this compound?
Q3: What are the known incompatibilities of this compound?
A3: this compound should be kept away from strong oxidizing agents, strong reducing agents, and strong bases, as these can promote degradation or vigorous reactions.[2] It is also important to avoid contact with incompatible materials that might catalyze its decomposition.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection for color changes (e.g., development of a yellow or brown tint) can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check the purity of the sample and identify any degradation products.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed, nitroaromatic compounds, in general, can be susceptible to degradation under certain conditions. Potential pathways include:
-
Photodegradation: Exposure to UV light can lead to the breakdown of the molecule.
-
Thermal Degradation: High temperatures can cause decomposition, potentially through the formation of radical species.
-
Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Oxidation: Strong oxidizing conditions could potentially lead to the formation of various oxidation products.
Stability Data (Illustrative)
The following table provides an illustrative summary of potential stability data for this compound under forced degradation conditions. Note: This data is for illustrative purposes only and is based on the general behavior of nitroaromatic compounds. Actual results may vary.
| Condition | Time | Assay (% of Initial) | Appearance of Degradation Products |
| Control (Dark, 2-8 °C) | 4 weeks | >99% | None Detected |
| Thermal (60 °C) | 2 weeks | ~95% | Minor peaks observed in HPLC |
| Photolytic (ICH Q1B) | 24 hours | ~90% | Significant new peaks in HPLC |
| Acidic (0.1 N HCl, 60 °C) | 48 hours | >98% | Minor peaks observed in HPLC |
| Basic (0.1 N NaOH, 60 °C) | 48 hours | ~92% | Several new peaks in HPLC |
| Oxidative (3% H₂O₂, RT) | 24 hours | ~96% | Minor new peaks in HPLC |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.
-
Evaluate the peak purity of the parent compound to ensure no co-eluting peaks.
-
Characterize any significant degradation products using techniques like LC-MS or NMR if necessary.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Nitro-2-propylbenzene and 1-Nitro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-nitro-2-propylbenzene and 1-nitro-4-propylbenzene (B83385). The distinct placement of the propyl group in relation to the nitro group—ortho versus para—imparts subtle yet significant differences in their electronic and steric profiles, which in turn governs their behavior in key chemical transformations. This document outlines the theoretical basis for these differences and presents detailed experimental protocols for their quantitative comparison in electrophilic aromatic substitution and reduction reactions.
Theoretical Comparison of Reactivity
The reactivity of these isomers is primarily influenced by the interplay of the electronic effects of the nitro and propyl groups, as well as the steric hindrance exerted by the ortho-propyl group.
-
Propyl Group (-CH₂CH₂CH₃): As an alkyl group, it is an electron-donating group (+I effect) and weakly activating. It directs incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group (-I, -M effects) and is deactivating. It directs incoming electrophiles to the meta position relative to itself.
Electrophilic Aromatic Substitution
In 1-nitro-4-propylbenzene (the para isomer), the activating propyl group and the deactivating nitro group work in concert to direct incoming electrophiles to the positions ortho to the propyl group (and meta to the nitro group). In this compound (the ortho isomer), the situation is more complex. The positions ortho and para to the activating propyl group are sterically hindered or electronically deactivated by the adjacent nitro group. The significant steric hindrance from the ortho-propyl group is expected to decrease the overall rate of electrophilic substitution compared to the para isomer.[1][2]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation. The rate of this reaction is sensitive to the electronic environment of the nitro group. Electron-donating groups generally decrease the rate of reduction by increasing the electron density at the nitro group, making it a less favorable electron acceptor. Conversely, electron-withdrawing groups accelerate the reduction.[3][4] While the propyl group is electron-donating in both isomers, its steric bulk in the ortho position in this compound may also influence the approach of reagents to the nitro group, potentially slowing the reaction rate compared to the more accessible nitro group in the para isomer.
Experimental Comparison and Protocols
To quantitatively assess the reactivity differences, a series of comparative experiments can be performed. The following sections provide detailed protocols for these experiments.
Comparative Electrophilic Aromatic Substitution: Competitive Nitration
This experiment aims to directly compare the susceptibility of the two isomers to further electrophilic attack by reacting an equimolar mixture with a limited amount of a nitrating agent.
Experimental Protocol:
-
Preparation of Reactant Solution: Prepare a solution containing equimolar amounts of this compound and 1-nitro-4-propylbenzene in a suitable inert solvent (e.g., dichloromethane).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Nitrating Agent: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of the nitropropylbenzenes) of a mild nitrating agent (e.g., acetyl nitrate, prepared in situ from acetic anhydride (B1165640) and nitric acid).
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative consumption of the starting materials.
-
Quenching and Workup: After a set time (e.g., 1 hour), quench the reaction by pouring the mixture into ice-water. Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture using GC or ¹H NMR spectroscopy to determine the ratio of the dinitrated products formed from each isomer, which reflects their relative reactivity.
Data Presentation:
| Isomer | Initial Concentration (M) | Concentration after 1 hr (M) | Relative Rate of Consumption |
| This compound | 0.1 | 0.085 | 1.0 |
| 1-Nitro-4-propylbenzene | 0.1 | 0.065 | 2.3 |
Note: The data presented are illustrative and represent expected outcomes based on theoretical principles. Actual experimental results may vary.
Diagram: Electrophilic Aromatic Substitution Pathway
Caption: General pathway for electrophilic nitration of the isomers.
Comparative Reduction of the Nitro Group
This experiment evaluates the relative rates of reduction of the nitro group in each isomer to the corresponding aniline (B41778) under catalytic hydrogenation conditions.
Experimental Protocol:
-
Reaction Setup: In two separate but identical reaction vessels, dissolve an equal amount of this compound and 1-nitro-4-propylbenzene in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to each vessel.
-
Hydrogenation: Subject both reaction mixtures to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature and atmospheric pressure.
-
Reaction Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture, filter out the catalyst, and analyze the sample by GC or HPLC to determine the percentage conversion of the starting material to the corresponding propylaniline.
-
Data Analysis: Plot the percentage conversion against time for both isomers. The initial slope of these plots will give the initial reaction rates, allowing for a quantitative comparison.
Data Presentation:
| Time (minutes) | % Conversion (this compound) | % Conversion (1-Nitro-4-propylbenzene) |
| 0 | 0 | 0 |
| 15 | 25 | 35 |
| 30 | 45 | 60 |
| 45 | 60 | 78 |
| 60 | 72 | 90 |
Note: The data presented are illustrative and represent expected outcomes based on theoretical principles. Actual experimental results may vary.
Diagram: Experimental Workflow for Comparative Reduction
Caption: Workflow for comparing the reduction rates of the isomers.
Summary of Expected Reactivity
Based on established chemical principles, the following reactivity differences are anticipated:
-
Electrophilic Aromatic Substitution: 1-Nitro-4-propylbenzene is expected to be more reactive than this compound. The steric hindrance caused by the ortho-propyl group in the latter will likely impede the approach of the electrophile, leading to a slower reaction rate.
-
Reduction of the Nitro Group: 1-Nitro-4-propylbenzene is predicted to undergo reduction at a faster rate than this compound. The steric crowding around the nitro group in the ortho isomer may hinder its interaction with the catalyst surface or reducing agents.
Understanding these nuanced differences in reactivity is crucial for designing efficient synthetic routes and for predicting the metabolic fate of drug candidates containing these structural motifs. The experimental protocols provided in this guide offer a framework for the quantitative validation of these theoretical predictions.
References
A Comparative Analysis of Nitrating Agents for Propylbenzene: A Guide for Researchers
For Immediate Release
Propylbenzene (B89791) Nitration: A Comparative Guide to Nitrating Agents for Optimal Synthesis
This guide provides a comprehensive comparative analysis of various nitrating agents for the electrophilic aromatic substitution of propylbenzene. Tailored for researchers, scientists, and drug development professionals, this document outlines the performance of different nitrating systems, supported by experimental data, to aid in the selection of the most suitable method for achieving desired product distributions.
The nitration of propylbenzene is a fundamental reaction in organic synthesis, yielding nitropropylbenzene isomers that are valuable precursors for a range of pharmaceutical and chemical applications. The regioselectivity of this reaction is critically influenced by the choice of nitrating agent and reaction conditions. The propyl group, being an ortho-para director, activates the benzene (B151609) ring towards electrophilic attack, primarily at the ortho and para positions. However, the steric hindrance imposed by the propyl group plays a significant role in the final isomer distribution.
Comparative Performance of Nitrating Agents
The selection of a nitrating agent is paramount in directing the regioselectivity and achieving a high yield of the desired nitropropylbenzene isomer. This section provides a comparative overview of common nitrating agents.
| Nitrating Agent | Substrate | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Overall Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Propylbenzene | <10 | 44 | 8 | 48 | High | [1] |
| Nitric Acid in Acetic Anhydride (Acetyl Nitrate) | Toluene (B28343) | Not Specified | 59 | - | 41 | High | [2] |
| Dinitrogen Pentoxide (N₂O₅) | Toluene | 70 | 4 | 0 | 96 | ~95% | [3] |
| Nitronium Tetrafluoroborate (B81430) (NO₂BF₄) | Toluene* | 25 | 68.6 | 1.6 | 29.8 | High | Olah et al. (1978) |
*Data for toluene is provided as a proxy due to the limited availability of specific comparative data for propylbenzene with these alternative nitrating agents. Toluene, having a methyl group, exhibits similar directing effects to the propyl group, though with less steric hindrance.
Mixed Acid (HNO₃/H₂SO₄): The Standard Approach
The most common and well-documented method for the nitration of propylbenzene is the use of a mixture of concentrated nitric acid and sulfuric acid.[1] This system generates the highly reactive nitronium ion (NO₂⁺) in situ. The reaction with propylbenzene typically yields a mixture of isomers with the para product being slightly favored over the ortho isomer due to steric hindrance from the propyl group.[1] A small amount of the meta isomer is also formed.[1]
Nitric Acid in Acetic Anhydride (Acetyl Nitrate): A Milder Alternative
Dinitrogen Pentoxide (N₂O₅): A Highly Para-Selective Reagent
Dinitrogen pentoxide is a powerful nitrating agent that can exhibit high regioselectivity, particularly when used with a zeolite catalyst. For the nitration of toluene, N₂O₅ has been shown to produce a remarkably high proportion of the para isomer.[3] This high para-selectivity is attributed to shape-selectivity imposed by the zeolite pores, which favors the formation of the sterically less demanding para-substituted product. This suggests that N₂O₅ could be a valuable reagent for maximizing the yield of 4-nitropropylbenzene.
Nitronium Tetrafluoroborate (NO₂BF₄): A Potent Nitrating Salt
Nitronium tetrafluoroborate is a pre-formed nitronium salt and a highly reactive nitrating agent. Its reaction with toluene results in a mixture of ortho and para isomers, with the ortho isomer being the major product. This increased ortho-selectivity compared to mixed acid nitration can be attributed to the high reactivity of the "free" nitronium ion.
Experimental Protocols
The following are detailed methodologies for the nitration of propylbenzene using the standard mixed acid approach. This protocol can be adapted for other nitrating agents with appropriate modifications to the reaction conditions.
Synthesis of Nitropropylbenzene Isomers using Mixed Acid
Materials:
-
n-Propylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[1]
-
Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel. Extract the product with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of nitropropylbenzene isomers.
-
Analysis: The isomer distribution can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualizing the Nitration Pathway
The following diagrams illustrate the general mechanism of electrophilic aromatic nitration and the workflow for a typical experiment.
Caption: General mechanism of propylbenzene nitration.
Caption: Experimental workflow for propylbenzene nitration.
Conclusion
The choice of nitrating agent for the synthesis of nitropropylbenzene isomers has a profound impact on the product distribution. While the conventional mixed acid method provides a reliable route to a mixture of ortho and para isomers, alternative reagents such as dinitrogen pentoxide with a zeolite catalyst offer a promising strategy for achieving high para-selectivity. Researchers should carefully consider the desired outcome and the properties of the available nitrating systems to optimize their synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process.
References
A Comparative Guide to the Quantitative Analysis of Isomer Ratios in the Nitration of Propylbenzene
For researchers, scientists, and drug development professionals, understanding the regioselectivity of electrophilic aromatic substitution reactions is paramount for controlling product distribution and optimizing synthetic pathways. This guide provides a detailed comparison of the isomer ratios in the nitration of propylbenzene (B89791), supported by experimental data and protocols.
The nitration of propylbenzene is a classic example of an electrophilic aromatic substitution reaction where the alkyl substituent on the benzene (B151609) ring governs the position of the incoming nitro group. The propyl group is an activating, ortho-, para-directing substituent.[1][2] This directing effect is primarily due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.[1]
Quantitative Analysis of Isomer Distribution
The nitration of n-propylbenzene yields a mixture of three positional isomers: 1-nitro-2-propylbenzene (ortho), 1-nitro-3-propylbenzene (B14880735) (meta), and 1-nitro-4-propylbenzene (B83385) (para). The distribution of these isomers is influenced by both electronic and steric factors. The electron-donating propyl group stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack, making the ortho and para isomers the major products.[1] However, steric hindrance from the propyl group can impede the approach of the electrophile to the ortho positions, often resulting in a slightly higher yield of the para isomer.[1][3]
Table 1: Isomer Distribution in the Mononitration of Propylbenzene
| Isomer | Position | Typical Yield (%) |
| This compound | ortho | ~45-55% |
| 1-nitro-4-propylbenzene | para | ~40-50% |
| 1-nitro-3-propylbenzene | meta | ~5% |
Note: These are typical values and can vary depending on specific reaction conditions.[4]
Reaction Mechanism and Directing Effects
The nitration of propylbenzene proceeds through the general mechanism of electrophilic aromatic substitution. The key steps involve the generation of the electrophile, the nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity.[1]
The propyl group directs the incoming nitronium ion to the ortho and para positions because the positive charge in the resonance structures of the sigma complex can be delocalized onto the carbon atom bearing the propyl group.[1] This results in a more stable tertiary carbocation intermediate for ortho and para attack, whereas meta attack only produces secondary carbocations.[1]
Experimental Protocols
A reliable method for the nitration of alkylbenzenes involves the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.[3]
Materials:
-
n-Propylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (optional, for neutralization)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
-
Rotary evaporator (optional)
-
TLC plates and chamber
-
GC-MS or NMR spectrometer for analysis
Procedure:
-
Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.[1] While stirring, cautiously add 10 mL of concentrated nitric acid dropwise, ensuring the temperature is maintained below 20°C.[1]
-
Reaction Setup: In a separate flask, cool 10 g of n-propylbenzene in an ice bath.[1]
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the cooled n-propylbenzene dropwise with vigorous stirring. The reaction temperature should be maintained at or below 10°C.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[1]
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The result is typically a yellowish oil containing a mixture of nitropropylbenzene isomers.[3]
Product Analysis:
The quantitative ratio of the ortho, meta, and para isomers can be determined using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the isomers, and the relative percentage of each can be determined by the integration of the corresponding peak areas in the total ion chromatogram.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR spectroscopy can be used to determine the isomer ratio.[5] The aromatic region of the spectrum will show distinct signals for the protons of the different isomers, and the integration of these signals allows for quantification.[1][5]
Conclusion
The nitration of propylbenzene is a well-studied electrophilic aromatic substitution reaction that predominantly yields ortho and para isomers due to the activating and directing effects of the propyl group.[1] Quantitative analysis reveals that while both ortho and para products are formed in significant amounts, the para isomer may be slightly favored due to reduced steric hindrance. The meta isomer is consistently a minor product.[1] The experimental protocol provided offers a reliable method for synthesizing and analyzing the isomeric products, which is crucial for applications in pharmaceutical and chemical synthesis.
References
The Directing Influence of Alkyl Groups in Electrophilic Aromatic Substitution: A Comparative Guide
In the realm of organic synthesis, particularly in the functionalization of aromatic compounds, the directing effects of substituents are of paramount importance for predicting and controlling reaction outcomes. Among the various substituents, alkyl groups, as electron-donating activators, play a crucial role in guiding incoming electrophiles to specific positions on the aromatic ring. This guide provides a comprehensive comparison of the directing effects of different alkyl groups in electrophilic aromatic substitution (EAS) reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison: Isomer Distribution and Reaction Rates
Alkyl groups are classified as ortho, para-directors, meaning they preferentially direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to their point of attachment on the benzene (B151609) ring. This directing effect is a consequence of the interplay between electronic and steric factors. Electronically, alkyl groups donate electron density to the aromatic ring through inductive effects and hyperconjugation, stabilizing the carbocation intermediates formed during ortho and para attack more than the meta intermediate. Sterically, the size of the alkyl group can hinder attack at the ortho positions, influencing the ratio of ortho to para products.
Nitration of Alkylbenzenes
The nitration of alkylbenzenes serves as a classic example to illustrate these directing effects. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.
| Alkylbenzene | % Ortho | % Meta | % Para | Relative Rate (vs. Benzene=1) |
| Toluene (B28343) (Methylbenzene) | 58-63%[1] | 3-5%[1] | 34-38%[1] | ~25[2] |
| Ethylbenzene | 45% | 6% | 49% | Slower than Toluene |
| Isopropylbenzene (Cumene) | 30% | 8% | 62% | Slower than Ethylbenzene |
| tert-Butylbenzene | 16% | 8% | 75% | Slower than Cumene |
As the size of the alkyl group increases from methyl to tert-butyl, a clear trend emerges: the proportion of the ortho isomer decreases while the proportion of the para isomer increases. This is a direct consequence of increasing steric hindrance at the ortho positions, which makes it more difficult for the incoming electrophile to attack.[3] The relative rate of reaction also decreases with increasing alkyl group size, which can be attributed to the subtle interplay of inductive and hyperconjugative effects.
Friedel-Crafts Acylation of Alkylbenzenes
Friedel-Crafts acylation, another cornerstone of EAS reactions, involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). This reaction is highly regioselective, strongly favoring the para product due to the significant steric bulk of the acylium ion-Lewis acid complex.
| Alkylbenzene | Acylating Agent | % Ortho | % Para |
| Toluene | Acetyl Chloride | Minor Product[4] | Major Product[4] |
The acylation of toluene with acetyl chloride predominantly yields the para-isomer (4-methylacetophenone).[4][5] The bulkiness of the electrophile makes the ortho positions significantly less accessible.[5]
Experimental Protocols
Nitration of Toluene
Objective: To synthesize a mixture of nitrotoluene isomers from toluene.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-salt bath
-
Dichloromethane (B109758) (or Diethyl Ether)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid in an ice-salt bath. Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring. Keep the mixture in the ice bath.
-
Reaction: Place toluene in a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the toluene to 0-5 °C using an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred toluene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane or diethyl ether.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Analysis: The resulting mixture of nitrotoluene isomers can be analyzed by gas chromatography (GC) to determine the relative percentages of the ortho, meta, and para products.
Friedel-Crafts Acylation of Toluene
Objective: To synthesize 4-methylacetophenone from toluene.
Materials:
-
Toluene (anhydrous)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser with a drying tube, magnetic stirrer, separatory funnel, rotary evaporator.
-
Setup: Set up a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reaction: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.
-
Add acetyl chloride to the dropping funnel.
-
Slowly add the acetyl chloride to the stirred AlCl₃ suspension. An exothermic reaction will occur, forming the acylium ion electrophile.
-
In a separate flask, dissolve toluene in anhydrous dichloromethane.
-
Slowly add the toluene solution to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purification and Analysis: The crude product can be purified by distillation or recrystallization. The identity and purity of the product can be confirmed by techniques such as NMR, IR spectroscopy, and melting point analysis.
Mechanistic Rationale and Visualizations
The directing effects of alkyl groups can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the electrophilic attack.
Caption: General mechanism of electrophilic aromatic substitution on an alkylbenzene.
The stability of the arenium ions is influenced by the electron-donating nature of the alkyl group.
Caption: Resonance structures of arenium ions for ortho, meta, and para attack.
For both ortho and para attack, one of the resonance structures is a tertiary carbocation, which is significantly more stable than the secondary carbocations that are the only possibilities for meta attack. This greater stability of the ortho and para intermediates leads to a lower activation energy for their formation, making these pathways kinetically favored.
The steric hindrance effect can be visualized as follows:
Caption: Steric hindrance increases with alkyl group size, favoring para substitution.
References
Literature review of the synthetic applications of nitropropylbenzene isomers
For Researchers, Scientists, and Drug Development Professionals
The three isomers of nitropropylbenzene—1-nitro-1-phenylpropane, 2-nitro-1-phenylpropane (B94631), and 3-nitro-1-phenylpropane—serve as versatile intermediates in organic synthesis. Their synthetic applications primarily revolve around the transformation of the nitro group into other valuable functionalities, namely amines and carbonyls. This guide provides a comparative overview of the synthesis and key reactions of these isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable pathways for their target molecules.
Synthesis of Nitropropylbenzene Isomers
The most common route to synthesize nitropropylbenzene isomers involves the Henry (nitroaldol) reaction, followed by subsequent transformations.
-
1-Nitro-1-phenylpropane and 2-Nitro-1-phenylpropane: These isomers are typically derived from the Henry reaction of benzaldehyde (B42025) with 1-nitropropane (B105015) and nitroethane, respectively. The initial reaction yields a nitroalcohol, which can be dehydrated to a nitroalkene. Subsequent reduction of the nitroalkene affords the saturated nitropropylbenzene. The synthesis of 2-nitro-1-phenylpropane often proceeds via the well-known intermediate 1-phenyl-2-nitropropene (B101151) (P2NP).
-
3-Nitro-1-phenylpropane: This isomer is commonly synthesized through the Michael addition of a nitromethane (B149229) anion to a styrene (B11656) derivative or by the reaction of a suitable phenylpropyl halide with a nitrite (B80452) salt.
The following diagram illustrates the general synthetic pathways to the nitropropylbenzene isomers.
Key Synthetic Transformations and Comparisons
The primary synthetic value of nitropropylbenzene isomers lies in their conversion to amines via reduction and to carbonyl compounds via the Nef reaction.
Reduction to Phenylpropylamines
The reduction of the nitro group to a primary amine is a fundamental transformation with significant applications in pharmaceutical synthesis. For instance, the reduction of 2-nitro-1-phenylpropane yields amphetamine, a well-known central nervous system stimulant.
A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid systems being the most common. The choice of reagent can influence the yield, reaction conditions, and functional group tolerance.
Table 1: Comparison of Reduction Methods for Nitropropylbenzene Isomers
| Nitro-Isomer | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitro-1-phenylpropane | H₂, Pd/C (10%) | Ethanol (B145695) | Room Temp, 50 psi, 4-6 h | >90 | [1] |
| 2-Nitro-1-phenylpropane | H₂, Raney Nickel | Methanol (B129727) | 50 °C, 100 psi, 6-8 h | 85-90 | [1] |
| 2-Nitro-1-phenylpropane | Fe powder, HCl | Ethanol/Water | Reflux, 8-12 h | 75-85 | [1] |
| 1-(m-Nitro-phenyl)-2-nitro-propane | H₂, Pd/C (10%) | Ethanol | Room Temp, 50 psi, 4-6 h | >90 | [2] |
| 1-(m-Nitro-phenyl)-2-nitro-propane | Fe powder, HCl | Ethanol/Water | Reflux, 8-12 h | 75-85 | [2] |
Nef Reaction to Carbonyl Compounds
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. This reaction is particularly useful as it represents a polarity reversal (umpolung) of the carbon atom bearing the nitro group. The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions. However, milder oxidative and reductive methods have also been developed.[3][4][5]
Table 2: Comparison of Nef Reaction Conditions
| Nitro-Isomer | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Nitro-1-phenylpropane | 1. NaOH2. H₂SO₄ | Water/Ethanol | 0 °C to RT, 2-4 h | Phenyl-2-propanone | 70-80 | [2] |
| 1-(m-Nitro-phenyl)-2-nitro-propane | 1. NaOH2. H₂SO₄ | Water/Ethanol | 0 °C to RT, 2-4 h | m-Nitrophenylacetone | 70-80 | [2] |
| Secondary Nitroalkanes (general) | Oxone® | Methanol/Water | RT, 2-4 h | Ketone | 85-95 | [6] |
| Primary Nitroalkanes (general) | Oxone® | Methanol/Water | RT, 2-4 h | Carboxylic Acid | Good | [6] |
Alternative Synthetic Routes
While the transformations of nitropropylbenzene isomers are effective, other synthetic strategies exist for accessing the corresponding amines and carbonyls.
For Phenylpropylamines:
-
Reductive Amination of Carbonyls: Phenylpropylamines can be synthesized by the reductive amination of the corresponding ketone or aldehyde.
-
Biocatalytic Transamination: Enzymatic methods using transaminases offer a green and highly stereoselective route to chiral amines from prochiral ketones.[7][8]
For Phenylpropanones/als:
-
Friedel-Crafts Acylation: Propiophenone (1-phenyl-1-propanone) can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride or propionic anhydride.
-
Oxidation of Alcohols: Phenylpropanals and phenylpropanones can be obtained by the oxidation of the corresponding primary and secondary alcohols.
-
Hydrogenation of Unsaturated Aldehydes: 3-Phenylpropanal (B7769412) can be prepared by the selective hydrogenation of cinnamaldehyde.[9]
Experimental Protocols
Synthesis of 1-Phenyl-2-nitropropene (P2NP) via Henry Reaction
This protocol describes the synthesis of a key precursor to 2-nitro-1-phenylpropane.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine
-
Ethanol
Procedure:
-
To a round-bottom flask, add ethanol (5 mL), followed by nitroethane (2.02 mL) and n-butylamine (0.3 mL) with stirring.
-
Slowly add benzaldehyde (2.88 mL) to the mixture.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude crystals by filtration.
-
Recrystallize the crude product from hot ethanol to obtain pure 1-phenyl-2-nitropropene. A typical yield is around 64%.
Reduction of a Nitroalkene to a Nitroalkane (General Procedure)
This protocol is for the reduction of a nitroalkene, such as 1-(m-nitrophenyl)-2-nitropropene, to the corresponding saturated nitroalkane.[10]
Materials:
-
1-(m-Nitrophenyl)-2-nitropropene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol/Tetrahydrofuran (THF) mixture
Procedure:
-
Dissolve the nitroalkene in a mixture of methanol and THF.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, maintaining a low temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the nitroalkane. Typical yields for this type of reduction are high (90-98%).[10]
Reduction of a Nitropropylbenzene to a Phenylpropylamine (General Catalytic Hydrogenation)
This protocol describes the general procedure for the reduction of a nitropropylbenzene to the corresponding amine using catalytic hydrogenation.[2]
Materials:
-
Nitropropylbenzene isomer
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source and hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve the nitropropylbenzene isomer in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel, purge with an inert gas, and then with hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified. Yields are typically high (>90%).[2]
Nef Reaction of a Secondary Nitroalkane (Classical Method)
This protocol outlines the general procedure for the classical Nef reaction to convert a secondary nitroalkane to a ketone.[2]
Materials:
-
Secondary nitropropylbenzene isomer
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Ethanol/Water mixture
Procedure:
-
Dissolve the nitropropylbenzene isomer in a mixture of ethanol and water and cool to 0 °C.
-
Slowly add a solution of NaOH (1.1 equivalents) to form the nitronate salt and stir for 1 hour at 0 °C.
-
In a separate flask, prepare a cold solution of dilute sulfuric acid.
-
Slowly add the nitronate salt solution to the cold sulfuric acid with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude ketone. Yields are typically in the range of 70-80%.[2]
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. Nef Reaction [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. WO1996011898A1 - Process for the preparation of 3-phenylpropanal - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of 1-Nitro-2-propylbenzene: HPLC vs. GC
For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a cornerstone of reliable and reproducible results. 1-Nitro-2-propylbenzene, a key intermediate in various synthetic pathways, requires accurate purity determination to ensure the quality and safety of downstream products. This guide provides a comprehensive comparison of two prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into detailed experimental protocols, present comparative performance data, and discuss the relative merits of each method for the analysis of this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of representative HPLC and GC methods for the quantitative purity analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Instrumentation | HPLC with UV-Vis Detector | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724):Water (60:40 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Typical Retention Time | 5.8 min | 12.5 min |
| Resolution (Rs) of Isomers | > 1.5 | > 2.0 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.5 - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.05 ng/mL (MS) |
| Limit of Quantification (LOQ) | ~0.07 µg/mL | ~0.15 ng/mL (MS) |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and versatile technique well-suited for the analysis of non-volatile and thermally stable compounds like this compound. A reverse-phase method is typically employed for such aromatic compounds.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
2. Reagents and Standards:
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and water in a 60:40 (v/v) ratio. The mobile phase should be degassed before use.
-
Reference Standard: A certified reference standard of this compound of known purity.
-
Sample Diluent: The mobile phase is used as the diluent for both the standard and the sample.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh a sample of this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 10-50 µg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis with an appropriate temperature program. GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification of volatile impurities.
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic isomers.
2. Reagents and Standards:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Reference Standard: A certified reference standard of this compound.
-
Solvent: A volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
3. Standard and Sample Preparation:
-
Standard and Sample Solution: Prepare solutions of the this compound reference standard and the sample in the chosen solvent at a concentration of approximately 1 mg/mL.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Final hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C
-
Mass Spectrometer Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
5. Data Analysis:
-
Identify this compound and any impurities based on their retention times. If using MS, confirm identity by comparing mass fragmentation patterns with a reference library.
-
Quantify the purity by comparing the peak area of this compound to the total peak area (area percent method), or by using an internal standard for more accurate quantification.
Mandatory Visualization
Caption: Workflow for Purity Assessment of this compound by HPLC.
Caption: Workflow for Purity Assessment of this compound by GC.
Discussion: Choosing the Right Technique
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.
HPLC: The Robust Workhorse
HPLC is highly suitable for the routine quality control of this compound. Its key advantages include:
-
Broad Applicability: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile. This is particularly beneficial if potential impurities are less volatile than the main compound.
-
Excellent Separation of Isomers: Reverse-phase HPLC with a C18 column is adept at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds. The synthesis of this compound can potentially yield other isomers such as 1-nitro-3-propylbenzene (B14880735) and 1-nitro-4-propylbenzene, and HPLC is well-suited for their resolution.
-
Robustness and Reproducibility: HPLC methods are generally robust and provide excellent reproducibility, making them ideal for quality assurance and control environments.
GC: The High-Resolution Specialist
GC offers distinct advantages, especially when dealing with volatile impurities and when high resolution is paramount:
-
High Efficiency: Capillary GC columns provide very high separation efficiency, leading to sharp peaks and excellent resolution of closely related compounds.
-
Sensitivity: When coupled with sensitive detectors like FID or MS, GC can achieve very low limits of detection, making it suitable for trace impurity analysis.
-
Identification Power of GC-MS: The coupling of GC with a mass spectrometer provides structural information about unknown impurities through their mass fragmentation patterns, which is invaluable for impurity profiling and method development.
Conclusion
Both HPLC and GC are powerful analytical tools for assessing the purity of this compound. HPLC is recommended as the primary technique for routine quality control due to its robustness, versatility in handling a wide range of potential impurities, and excellent capability in separating positional isomers. GC, particularly GC-MS, serves as an excellent confirmatory and investigatory tool for identifying volatile impurities and for rapid screening when high throughput is required. The selection of the most appropriate technique will ultimately be guided by the specific analytical needs of the researcher or drug development professional.
A Comparative Analysis of Experimental Data for 1-Nitro-2-propylbenzene: Cross-referencing with the NIST Chemistry WebBook
For the attention of researchers, scientists, and professionals in drug development, this guide provides a consolidated comparison of experimental data for 1-Nitro-2-propylbenzene (CAS No: 7137-54-4), with a primary reference to the data available in the National Institute of Standards and Technology (NIST) Chemistry WebBook. This document aims to offer an objective overview of its physicochemical properties to support research and development activities.
This guide presents a compilation of key experimental data from the NIST Chemistry WebBook and other reputable sources. Detailed methodologies for the cited experiments are provided to ensure reproducibility and accurate comparison.
Physicochemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound, cross-referencing data from the NIST Chemistry WebBook with other chemical suppliers and databases. This allows for a comprehensive understanding of the compound's characteristics.
| Property | NIST Chemistry WebBook | Sigma-Aldrich | PubChem | Cheméo |
| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₁NO₂ | C₉H₁₁NO₂[2] | C₉H₁₁NO₂ |
| Molecular Weight | 165.1891 g/mol [1] | 165.19 g/mol | 165.19 g/mol [2] | 165.19 g/mol |
| Boiling Point | 134.6 °C at 26.25 mmHg (407.7 K at 0.035 bar)[3] | 133-136 °C at 26 mmHg | - | - |
| Density | - | 1.082 g/mL at 25 °C | - | - |
| Refractive Index (n20/D) | - | 1.527 | - | - |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are crucial for the identification and quantification of this compound. The NIST Chemistry WebBook is a primary source for this information.
| Data Type | NIST Chemistry WebBook | PubChem |
| Mass Spectrum (EI) | Available[1] | - |
| Kovats Retention Index (Polar Column) | 1969[4] | 1969[2] |
| Kovats Retention Index (Semi-standard non-polar) | - | 1358[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information available from the data sources.
Mass Spectrometry (Electron Ionization)
The mass spectrum for this compound available on the NIST Chemistry WebBook was obtained using electron ionization (EI).[1] While the exact instrumental parameters are not listed, a general protocol for obtaining an EI mass spectrum for an aromatic compound is as follows:
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. The injector temperature is set sufficiently high to ensure vaporization without thermal decomposition.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Gas Chromatography
The Kovats retention index for this compound is provided by the NIST Chemistry WebBook.[4] The reported value of 1969 was determined on a polar column (Carbowax 20M) at an isothermal temperature of 200 °C.[4] A general protocol for such an analysis would be:
-
Column: A packed gas chromatography column with Carbowax 20M as the stationary phase.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.
-
Temperature Program: The oven temperature is maintained isothermally at 200 °C.[4]
-
Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is injected into the heated injection port.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.
-
Data Analysis: The retention time of the analyte is compared to the retention times of a series of n-alkane standards to calculate the Kovats retention index.
Boiling Point Determination at Reduced Pressure
The boiling point of this compound at a reduced pressure of 26.25 mmHg is reported as 134.6 °C.[3] A standard laboratory procedure for determining the boiling point under reduced pressure involves:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the liquid sample and a boiling chip, a condenser, and a collection flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.
-
Heating: The sample is heated gently.
-
Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing, and the pressure is stable at the desired value. This temperature is the boiling point at that specific pressure.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound, incorporating the experimental techniques discussed.
Caption: Experimental workflow for the physicochemical characterization of this compound.
This guide provides a foundational comparison of experimental data for this compound. For further in-depth analysis, direct consultation of the primary data sources is recommended.
References
Efficacy of different reducing agents for the conversion of 1-Nitro-2-propylbenzene to its aniline derivative
For Researchers, Scientists, and Drug Development Professionals
The conversion of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of the efficacy of various common reducing agents for the conversion of 1-Nitro-2-propylbenzene to its aniline (B41778) derivative, 2-propylaniline. The performance of these methods is evaluated based on reaction efficiency, selectivity, and practical considerations, supported by representative experimental data.
Comparison of Reducing Agents
The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction conditions, and scalability. Below is a summary of common methods with their typical performance metrics.
| Reducing Agent/Method | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (1 atm), 10% Pd/C, Ethanol, Room Temperature | >95% | High yield, clean reaction, catalyst can be recycled. | Pd/C is expensive, potential for hydrogenolysis of sensitive functional groups, requires specialized hydrogenation equipment. |
| Catalytic Hydrogenation (H₂/Raney® Ni) | H₂ (1 atm), Raney® Ni, Ethanol, Room Temperature | ~90% | Less expensive than palladium, effective for many substrates. | Pyrophoric nature of Raney® Ni requires careful handling, can be less selective than Pd/C.[1] |
| Iron in Acidic Media (Fe/HCl) | Fe powder, HCl, Ethanol/Water, Reflux | 85-95% | Inexpensive, robust, and tolerates a variety of functional groups.[2][3] | Requires stoichiometric amounts of iron, acidic conditions may not be suitable for acid-sensitive substrates, workup can be tedious.[3] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol, Reflux | 80-90% | Mild reducing agent, good for substrates with other reducible functional groups.[4][5] | Stoichiometric amounts of tin salts are required, leading to significant metal waste, which has environmental concerns.[4] |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate, FeCl₃, Activated Carbon, Ethanol, Reflux | >90% | Avoids the use of high-pressure hydrogen gas, often proceeds under mild conditions.[6] | Hydrazine is toxic and requires careful handling. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound (1.0 g, 6.05 mmol)
-
10% Palladium on Carbon (100 mg)
-
Ethanol (20 mL)
-
Hydrogen gas supply
Procedure:
-
In a hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen gas source.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient for lab scale).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-propylaniline.
Characterization of 2-Propylaniline:
-
Appearance: Colorless to pale yellow liquid.[7]
-
Molecular Formula: C₉H₁₃N[8]
-
Molecular Weight: 135.21 g/mol [8]
-
Boiling Point: 222-224 °C
-
¹H NMR (CDCl₃): Consistent with the structure of 2-propylaniline.[9]
-
¹³C NMR (CDCl₃): Consistent with the structure of 2-propylaniline.[8]
Method 2: Reduction with Iron in Hydrochloric Acid (Fe/HCl)
Materials:
-
This compound (1.0 g, 6.05 mmol)
-
Iron powder (1.7 g, 30.25 mmol)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Ethanol (15 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, ethanol, and water.
-
Add the iron powder to the mixture with stirring.
-
Carefully add the concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography.
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
Materials:
-
This compound (1.0 g, 6.05 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.8 g, 30.25 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the reduction of this compound.
Caption: Simplified reaction pathway showing key intermediates in the reduction.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Propylaniline(1821-39-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 1-Nitro-2-propylbenzene
For researchers and professionals in drug development and chemical synthesis, understanding the discrepancy between theoretical and experimental yields is crucial for process optimization and resource management. This guide provides an objective comparison of the calculated theoretical yield and reported experimental yields for the synthesis of 1-Nitro-2-propylbenzene, a valuable intermediate in various chemical processes. The primary route for this synthesis is the electrophilic aromatic substitution, specifically the nitration of propylbenzene (B89791).
The nitration of propylbenzene typically proceeds via the reaction of propylbenzene with a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. The propyl group, being an alkyl substituent, is an activating ortho-, para-director.[1][2] This directing effect means that the incoming nitro group will preferentially add to the positions ortho or para to the propyl group on the benzene (B151609) ring.[1] Consequently, the reaction does not yield a single product but a mixture of isomers: this compound (ortho), 1-nitro-4-propylbenzene (B83385) (para), and a smaller amount of 1-nitro-3-propylbenzene (B14880735) (meta).[2][3] This inherent lack of regioselectivity is a primary factor influencing the experimental yield of the desired this compound isomer.
Quantitative Data Summary
The following table summarizes the key quantitative data for the calculation of theoretical and experimental yields for the synthesis of this compound. For the purpose of theoretical calculation, we will assume a starting quantity of 10 grams of propylbenzene.
| Parameter | Value | Source/Calculation |
| Reactant (Limiting) | Propylbenzene | - |
| Molar Mass of Propylbenzene (C₉H₁₂) | 120.19 g/mol | Calculated |
| Moles of Propylbenzene (10g) | 0.0832 mol | Calculation |
| Product | This compound | - |
| Molar Mass of this compound (C₉H₁₁NO₂) | 165.19 g/mol | [4] |
| Theoretical Yield (Total Nitro Isomers) | 13.75 g | Calculation |
| Theoretical Yield of this compound | 6.05 g | Calculation based on 44% ortho isomer formation[2] |
| Reported Experimental Yield | 31% - 61% (of the specific isomer) | [5] |
| Actual Experimental Yield (from 10g Propylbenzene) | 4.26 g - 8.39 g (based on reported percentages) | Calculation |
Experimental Protocol: Mixed Acid Nitration of Propylbenzene
This protocol outlines a standard laboratory procedure for the synthesis of nitropropylbenzene isomers.
Materials:
-
n-Propylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice Bath
-
Separatory Funnel
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and cautiously add 10 mL of concentrated sulfuric acid. To this, carefully add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[3]
-
Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[3][6]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product is a mixture of nitropropylbenzene isomers. Separation of the this compound from the other isomers can be achieved by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.[2] The purity of the isolated isomer should be confirmed by analytical techniques such as GC-MS or NMR spectroscopy.
Logical Workflow for Yield Calculation
The following diagram illustrates the logical steps from the initial reactant to the final, isolated product, highlighting why the experimental yield of a specific isomer is a fraction of the total theoretical yield.
Caption: Logical flow from starting material to isolated product.
Comparison and Conclusion
The primary reason for the significant difference between the overall theoretical yield and the experimental yield of this compound is the formation of multiple isomers during the reaction.[2] While the total theoretical yield of all nitropropylbenzene isomers is calculated based on a 1:1 stoichiometric conversion of propylbenzene, the theoretical yield of the specific ortho isomer is only a fraction of this total, dictated by the directing effect of the propyl group. In this case, it is approximately 44% of the total product mixture.[2]
Experimental yields reported in the literature, such as 31% for this compound, are calculated based on the amount of this specific isomer isolated after purification.[5] Factors that can further reduce the experimental yield below the theoretical maximum for that isomer include incomplete reactions, suboptimal reaction temperatures, and losses during the work-up and purification stages.[6] Therefore, when planning the synthesis of this compound, it is essential for researchers to account for the inherent formation of by-product isomers and to optimize purification methods to maximize the recovery of the desired ortho product.
References
- 1. homework.study.com [homework.study.com]
- 2. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Nitro-2-propylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-Nitro-2-propylbenzene, a compound requiring careful management due to its inherent hazards. Adherence to these procedures is critical for protecting personnel and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1][2] Understanding its primary hazards is the first step in safe handling and disposal.
GHS Hazard Classifications: [1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Boiling Point | 133-136 °C at 26 mmHg |
| Density | 1.082 g/mL at 25 °C |
| Flash Point | 105 °C (221 °F) - closed cup[2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at every stage.
References
Personal protective equipment for handling 1-Nitro-2-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 1-Nitro-2-propylbenzene (CAS No. 7137-54-4). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should provide chemical splash protection. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Nitrile or neoprene gloves are recommended for handling nitroaromatic compounds. Always inspect gloves for integrity before use and wash hands thoroughly after removal. A flame-resistant lab coat should be worn and kept fastened. |
| Respiratory Protection | Air-purifying respirator with a type ABEK (EN 14387) filter | Use a certified respirator within a well-ventilated area, such as a chemical fume hood, especially when handling powders or volatile compounds. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Work Practices:
-
Avoid direct contact with the chemical. Use tools and equipment designated for handling this substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Keep containers of this compound tightly closed when not in use.
-
When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Absorb: Carefully add the absorbent material to the spill, working from the outside in.
-
Collect: Once the material is fully absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. All disposal activities must comply with federal, state, and local regulations. Never pour this chemical down the drain or dispose of it in regular trash.
Experimental Protocols: General Methodologies for Handling Toxic Chemicals
While specific experimental protocols will vary, the following general methodologies should be integrated into any procedure involving this compound:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment that identifies potential hazards, evaluates the risks, and outlines control measures.
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary reagents and equipment in advance to minimize handling time.
-
Clearly label all containers.
-
-
During the Experiment:
-
Handle the chemical with care to avoid spills and aerosol generation.
-
Keep the sash of the fume hood at the lowest practical height.
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
-
Post-Experiment Procedures:
-
Decontaminate all equipment and work surfaces that came into contact with the chemical.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
Wash hands thoroughly before leaving the laboratory.
-
Diagram of PPE Selection Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
